Ly93
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSTWBJNUPPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883528-69-5 | |
| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide"
An In-depth Technical Guide to the Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a novel benzamide derivative. The synthesis is presented in two key stages: the formation of a substituted benzoic acid intermediate via Williamson ether synthesis, followed by an amide coupling reaction to yield the final compound. Detailed experimental protocols are provided, and key data are summarized for clarity.
Synthetic Strategy Overview
The synthesis of the target compound is proposed to proceed through a convergent two-step route. The first step involves the synthesis of the key intermediate, 2-((2-ethylphenyl)methoxy)benzoic acid. This is followed by the coupling of this acid with 3-aminopyridine to form the desired amide bond.
Logical Workflow of the Synthesis
Caption: Figure 1: Overall Synthetic Workflow
Data Presentation
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.
Table 1: Properties of Key Reactants and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | Starting Material |
| 2-Ethylbenzyl Chloride | C₉H₁₁Cl | 154.64 | Starting Material |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | Starting Material |
| 2-((2-ethylphenyl)methoxy)benzoic acid | C₁₆H₁₆O₃ | 256.30 | Intermediate |
Table 2: Expected Product Specifications
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield |
| 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide | C₂₁H₂₀N₂O₂ | 332.40 | Varies based on reaction scale |
Experimental Protocols
Step 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid
This step involves a Williamson ether synthesis to form the ether linkage, followed by hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl salicylate
-
2-Ethylbenzyl chloride
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Protocol:
-
Ether Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl salicylate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Add 2-ethylbenzyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-((2-ethylphenyl)methoxy)benzoate.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 2M HCl.
-
The product, 2-((2-ethylphenyl)methoxy)benzoic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
This step involves the coupling of the synthesized carboxylic acid with 3-aminopyridine to form the final amide product.
Materials:
-
2-((2-ethylphenyl)methoxy)benzoic acid
-
3-Aminopyridine
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Protocol:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, suspend 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Coupling:
-
In a separate flask, dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the 3-aminopyridine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
-
Key Chemical Transformations
The synthesis relies on two fundamental and widely used reactions in organic chemistry.
Technical Guide: Elucidating the Mechanism of Action of Novel Benzamide Derivatives
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific data on the mechanism of action for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. Therefore, this document serves as an in-depth technical guide outlining the generalized experimental workflow and methodologies that researchers would employ to characterize a novel benzamide derivative with a similar chemical scaffold.
Introduction
Benzamide and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The diverse biological activities stem from their ability to interact with various biological targets. The characterization of a novel benzamide compound, such as 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, requires a systematic and multi-faceted approach to identify its molecular target(s), elucidate its mechanism of action, and determine its therapeutic potential.
This guide provides a comprehensive overview of the typical experimental pipeline for characterizing a novel small molecule, from initial high-throughput screening to detailed mechanistic studies. It is intended for researchers, scientists, and drug development professionals.
Generalized Experimental Workflow for Characterization
The process of elucidating the mechanism of action for a novel compound is a step-wise process that begins with broad screening and progressively narrows down to specific molecular interactions and cellular effects.
Caption: A generalized experimental workflow for characterizing a novel chemical compound.
Quantitative Data Presentation
A crucial aspect of characterizing a novel compound is the quantification of its activity. This data should be presented in a clear and structured format to allow for easy comparison and interpretation.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Replicates (n) | Reference Compound |
| Binding Affinity | Recombinant Kinase X | Kd | 150 | 3 | Staurosporine |
| Enzyme Inhibition | Kinase X | IC50 | 250 | 3 | Staurosporine |
| Cell Proliferation | Cancer Cell Line A | GI50 | 800 | 4 | Doxorubicin |
| Cell Proliferation | Cancer Cell Line B | GI50 | 1200 | 4 | Doxorubicin |
| Apoptosis Induction | Cancer Cell Line A | EC50 | 950 | 3 | Doxorubicin |
Hypothetical Signaling Pathway
Based on the known activities of many benzamide derivatives, a plausible mechanism of action could involve the inhibition of a protein kinase, leading to the downstream modulation of a signaling pathway that controls cell proliferation and survival.
Caption: Hypothetical signaling pathway inhibited by a novel benzamide compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are outlines of key experimental protocols.
Kinase Inhibition Assay (HTRF™)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 1X enzymatic buffer supplemented with necessary co-factors.
-
Dilute the kinase, substrate (e.g., biotinylated peptide), and ATP to their working concentrations in the enzymatic buffer.
-
Dilute the detection reagents (e.g., europium cryptate-labeled antibody and streptavidin-XL665) in the detection buffer containing EDTA.
-
-
Enzymatic Reaction:
-
In a 384-well plate, dispense the compound at various concentrations.
-
Add the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a duration optimized for the specific kinase.
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection buffer with EDTA.
-
Add the pre-mixed detection reagents.
-
Incubate for 1 hour at room temperature to allow for signal development.
-
Read the plate on a compatible HTRF® reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound for various times or at different concentrations.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Kinase X, total Kinase X, or downstream targets).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
-
References
The Multifaceted Biological Activities of Novel Benzamide Derivatives: A Technical Overview
Introduction: Benzamide, a simple aromatic amide, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. The versatility of the benzamide core allows for structural modifications that can be tailored to interact with a wide range of biological targets, leading to the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of novel benzamide derivatives, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity of Novel Benzamide Derivatives
Recent research has highlighted the potential of novel benzamide derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. Two prominent mechanisms of action have been elucidated for these compounds: the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.
Mechanism of Action: ROS-Mediated Apoptosis
A recently synthesized benzamide derivative, BJ-13, has shown potent antiproliferative activity, particularly against gastric cancer cells. Mechanistic studies have revealed that BJ-13 induces a significant accumulation of intracellular ROS, which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. This process involves the upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.
Mechanism of Action: PARP-1 Inhibition
Another class of novel benzamide derivatives has been developed as potent inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality. Compound 13f is a notable example, exhibiting excellent PARP-1 inhibitory effects. Its mechanism involves arresting the cell cycle at the G2/M phase, leading to an accumulation of DNA double-strand breaks and inducing apoptosis in colorectal cancer cells.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of representative novel benzamide derivatives against various human cancer cell lines is summarized below. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the proliferation of 50% of the cells.
| Compound | Target/Mechanism | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BJ-13 | ROS-mediated apoptosis | Gastric Cancer Cells | Gastric Cancer | Potent (specific value not provided) | [1] |
| 13f | PARP-1 Inhibition | HCT116 | Colorectal Cancer | 0.30 | [2] |
| DLD-1 | Colorectal Cancer | 2.83 | [2] | ||
| 7h | Carbonic Anhydrase Inhibition | Various (NCI-60 panel) | Multiple | 0.361 - 9.21 | [3] |
| 7j | Carbonic Anhydrase Inhibition | - | - | - | [3] |
| 7l | Carbonic Anhydrase Inhibition | - | - | - | [3] |
| Benzimidazole Hybrid 18 | Apoptosis Induction | A549 | Lung Cancer | 0.63 | [4] |
| NCI-H460 | Lung Cancer | 0.99 | [4] | ||
| MCF-7 | Breast Cancer | 1.3 | [4] | ||
| MDA-MB-231 | Breast Cancer | 0.94 | [4] | ||
| Benzimidazole-Chalcone Hybrid 47 | Topoisomerase II Inhibition | A549 | Lung Cancer | 3.70 - 6.50 | [4] |
| HepG2 | Liver Cancer | 3.70 - 6.50 | [4] | ||
| MG63 | Osteosarcoma | 3.70 - 6.50 | [4] | ||
| LNCaP | Prostate Cancer | 3.70 - 6.50 | [4] |
Antimicrobial Activity of Novel Benzamide Derivatives
Novel benzamide derivatives have also been investigated for their potential as antimicrobial agents. These compounds have demonstrated activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of novel benzamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| 5a | Bacillus subtilis | Gram-positive | 6.25 | [2] |
| Escherichia coli | Gram-negative | 3.12 | [2] | |
| 6b | Escherichia coli | Gram-negative | 3.12 | [2] |
| 6c | Bacillus subtilis | Gram-positive | 6.25 | [2] |
| Benzimidazole Hybrid 11 | Candida albicans | Fungus | 3 | [5] |
| Cryptococcus neoformans | Fungus | 1.5 | [5] | |
| Benzimidazole Hybrid 12 | Candida albicans | Fungus | 12 | [5] |
| Cryptococcus neoformans | Fungus | 6 | [5] | |
| Benzimidazole Derivative 5i | Aspergillus fumigatus | Fungus | 7.81 | [6] |
Anti-inflammatory Activity of Novel Benzamide Derivatives
The anti-inflammatory potential of novel benzamide derivatives has been explored, with several compounds showing promising in vivo activity. The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effect is measured as the percentage of inhibition of edema in the paw of the animal after administration of the test compound, compared to a control group.
| Compound | Dose | Animal Model | Inhibition of Edema (%) | Reference |
| 1a | Not specified | Mice | 26.81 - 61.45 | [7] |
| 1d | Not specified | Mice | 26.81 - 61.45 | [7] |
| 1e | Not specified | Mice | 61.45 | [7] |
| 1f | Not specified | Mice | 26.81 - 61.45 | [7] |
| 1h | Not specified | Mice | 51.76 | [7] |
| Indomethacin (Reference) | Not specified | Mice | 22.43 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the benzamide derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Preparation: Wistar rats are typically used and are fasted overnight before the experiment.
-
Initial Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test benzamide derivatives, a reference drug (e.g., Indomethacin), and a vehicle control are administered, usually orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
Novel benzamide derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents, driven by mechanisms such as ROS-mediated apoptosis and PARP-1 inhibition, is well-documented. Furthermore, their demonstrated antimicrobial and anti-inflammatory properties open up additional avenues for therapeutic development. The data and protocols presented in this technical guide underscore the significant potential of the benzamide scaffold in modern drug discovery and provide a solid foundation for further research and development in this exciting field.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of Pyridine-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form diverse interactions make it a versatile building block for targeting a wide array of biological macromolecules. This technical guide provides an in-depth overview of the core in vitro screening methodologies employed to identify and characterize bioactive pyridine-containing compounds, with a focus on anticancer applications.
High-Throughput Screening (HTS) of Pyridine Libraries
High-throughput screening is the initial step in identifying promising hit compounds from large chemical libraries.[1] This process involves the rapid, automated testing of thousands to millions of compounds in parallel using miniaturized assays.[2]
Experimental Workflow
The HTS workflow for pyridine libraries typically involves the following steps:
-
Assay Development and Miniaturization: A robust and reproducible biochemical or cell-based assay is developed and optimized for a multi-well plate format (e.g., 384- or 1536-well plates).[3]
-
Library Preparation: Pyridine-containing compound libraries are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a stock concentration.
-
Automated Compound Dispensing: Robotic liquid handlers dispense nanoliter to microliter volumes of the library compounds into the assay plates.
-
Reagent Addition and Incubation: The necessary assay reagents (e.g., enzymes, substrates, cells) are added to the plates, followed by an incubation period to allow for the biological reaction to occur.
-
Signal Detection: A plate reader measures the output signal, which can be absorbance, fluorescence, luminescence, or radioactivity, depending on the assay format.[4]
-
Data Analysis: The raw data is analyzed to identify "hits" – compounds that exhibit a significant and reproducible effect on the target.
Biochemical Assays
Biochemical assays utilize purified biological molecules to assess the direct interaction of pyridine compounds with their targets.
Kinase Inhibition Assays
Protein kinases are a major class of drug targets, and many pyridine-containing compounds have been developed as kinase inhibitors.[5] In vitro kinase assays are essential for determining the potency and selectivity of these compounds.[6]
Experimental Protocol: In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of the purified kinase enzyme in kinase buffer.
-
Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.
-
Prepare a stock solution of ATP (adenosine triphosphate) in kinase buffer.
-
Prepare serial dilutions of the pyridine-containing test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the kinase enzyme to all wells except for the negative control (no enzyme).
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
The method of detection will vary depending on the assay format:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-Based Assay: Use a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[6]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Pyridine-urea 8b | VEGFR-2 | 5.0 ± 1.91 | [7] |
| Pyridine-urea 8e | VEGFR-2 | 3.93 ± 0.73 | [7] |
| Cyanopyridine 4d | Pim-1 | 0.46 ± 0.02 | [8] |
Tubulin Polymerization Assays
Microtubules, composed of α- and β-tubulin dimers, are crucial for cell division, making them an attractive target for anticancer drugs.[9] Tubulin polymerization assays assess the ability of compounds to either inhibit or promote the formation of microtubules.[10]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[11]
-
Reconstitute purified tubulin protein in ice-cold polymerization buffer.
-
Prepare serial dilutions of the pyridine-containing test compound.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a negative control (vehicle).
-
Initiate polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
-
Detection of Polymerization:
-
Measure the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the amount of microtubule polymer formed.[11]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.
-
Determine the IC₅₀ value for compounds that inhibit tubulin polymerization.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating the effects of pyridine compounds on cellular processes.[12]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the antiproliferative and cytotoxic effects of pyridine derivatives on cancer cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyridine-containing compound for a specific duration (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Table 2: Cytotoxic Activity of Selected Pyridine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cyanopyridine 4c | HepG2 | 8.02 ± 0.38 | [8] |
| Cyanopyridine 4d | HepG2 | 6.95 ± 0.34 | [8] |
| Cyanopyridine 4c | HCT-116 | 7.15 ± 0.35 | [8] |
| Pyridine-urea 8e | MCF-7 (48h) | 0.22 | [7] |
| Pyridine-urea 8n | MCF-7 (48h) | 1.88 | [7] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cancer cell death.
Experimental Protocol: Annexin V/7-AAD Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment:
-
Treat cancer cells with the pyridine-containing compound at its IC₅₀ concentration for a defined period.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
7-AAD or PI are membrane-impermeable dyes that only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / 7-AAD-negative: Viable cells
-
Annexin V-positive / 7-AAD-negative: Early apoptotic cells
-
Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / 7-AAD-positive: Necrotic cells
-
-
Signaling Pathway Analysis
Understanding the mechanism of action of pyridine-containing compounds often involves investigating their effects on specific cellular signaling pathways.
p53 and JNK Signaling Pathway
Some anticancer pyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase and apoptosis through the upregulation of p53 and JNK (c-Jun N-terminal kinase).[19]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 11. cytoskeleton.com [cytoskeleton.com]
- 12. A Generalizable, High-Throughput Method to Rapidly add Chemical Moieties to a Small Molecule Library | MIT Technology Licensing Office [tlo.mit.edu]
- 13. youtube.com [youtube.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. m.youtube.com [m.youtube.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
- 18. immunostep.com [immunostep.com]
- 19. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of N-aryl Benzamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicological profile of N-aryl benzamides, a class of compounds with diverse pharmacological activities. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development in this area.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of selected N-aryl benzamides and related derivatives. This data is essential for preliminary risk assessment and for guiding the design of future toxicological studies.
Table 1: In Vitro Cytotoxicity of N-aryl Benzamide Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-(phenylcarbamoyl)benzamide | HeLa | MTT Assay | 0.8 mM (equivalent to 800 µM) | [1] |
| Arylpropyl Sulfonamide Analog 15 | PC-3 (Prostate Cancer) | MTT Assay | 29.2 | [2] |
| Arylpropyl Sulfonamide Analog 15 | HL-60 (Leukemia) | MTT Assay | 20.7 | [2] |
| Arylpropyl Sulfonamide Analog 4 | PC-3 (Prostate Cancer) | MTT Assay | 44.9 | [2] |
| Arylpropyl Sulfonamide Analog 5 | PC-3 (Prostate Cancer) | MTT Assay | 45.1 | [2] |
| N-aryl sulphonamide-quinazoline 9i | MGC-803 (Gastric Cancer) | Not Specified | 0.36 | [3] |
| N-aryl sulphonamide-quinazoline 9i | HCT-116 (Colon Cancer) | Not Specified | 0.70 | [3] |
| N-aryl sulphonamide-quinazoline 9i | PC-3 (Prostate Cancer) | Not Specified | 1.04 | [3] |
| N-aryl sulphonamide-quinazoline 9i | MCF-7 (Breast Cancer) | Not Specified | 0.81 | [3] |
Table 2: Acute Oral Toxicity of N-aryl Benzamide Analogs
| Compound | Species | LD50 (mg/kg) | Toxicity Class | Reference |
| Analogs of N,N-diethyl-2-phenylacetamide | Not Specified | >2500 | Low | [4] |
| N,N-diethyl-3-methyl benzamide | Not Specified | >2500 | Low | [4] |
| N,N-diethylbenzamide | Not Specified | >2500 | Low | [4] |
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the reproducibility and validation of findings. Below are summaries of standard protocols relevant to the assessment of N-aryl benzamide toxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-aryl benzamide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 595 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Ames Test for Mutagenicity
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.
Protocol:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize it and require it for growth.
-
Metabolic Activation (Optional): To assess the mutagenicity of metabolites, the test compound can be pre-incubated with a liver extract fraction (S9 mix) containing metabolic enzymes.
-
Exposure: The bacterial strains are exposed to the test compound, with and without the S9 mix, on a minimal agar plate lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize histidine) is counted.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope and the extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms by which N-aryl benzamides exert their toxic effects is critical for predicting their potential adverse outcomes. The following diagrams illustrate some of the signaling pathways that have been reported to be modulated by this class of compounds.
Caption: Inhibition of the NF-κB signaling pathway by N-aryl benzamides.
Caption: Induction of apoptosis via the intrinsic pathway by N-aryl benzamides.
Caption: Activation of the Hippo signaling pathway by N-aryl sulphonamide-quinazolines.
This guide serves as a foundational resource for understanding the preliminary toxicological profile of N-aryl benzamides. The presented data and methodologies should be utilized to inform the design of more definitive toxicological evaluations and to guide the development of safer chemical entities. Further research is warranted to expand the quantitative toxicological database for a wider range of N-aryl benzamides and to further elucidate the intricate signaling pathways involved in their toxicity.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific solubility data for the compound 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The following guide is therefore a prospective framework outlining the principles and methodologies that would be employed to determine and understand the solubility of this novel chemical entity in a drug discovery and development context.
Executive Summary
Solubility is a critical physicochemical property that profoundly influences a compound's lifecycle from early-stage discovery through to formulation and clinical application. Poor aqueous solubility can be a major impediment, leading to challenges in in vitro assay reliability, formulation for in vivo studies, and ultimately, poor oral bioavailability.[1][2] This document provides a comprehensive overview of the experimental protocols and theoretical considerations for characterizing the solubility of a novel compound such as 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. It is intended for researchers, scientists, and drug development professionals.
The Importance of Solubility in Drug Discovery
The solubility of a drug candidate is a pivotal factor in its developability.[1][3] It is a key determinant in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo performance.[4][5] Understanding solubility is essential for:
-
Reliable in vitro screening: Ensuring compounds are fully dissolved in assay buffers is crucial for obtaining accurate biological data and avoiding misleading structure-activity relationships (SAR).
-
Formulation development: The choice of excipients and delivery systems for preclinical and clinical studies is heavily dependent on the compound's solubility characteristics.[6][7]
-
Pharmacokinetic profile: A drug must be in solution to be absorbed. Poor solubility often leads to low and variable oral bioavailability, hindering its therapeutic potential.[2][8]
Prospective Solubility Profile of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
While specific data is unavailable, a qualitative prediction based on the structure—a benzamide derivative with aromatic and ether functionalities—suggests that the compound is likely to be poorly soluble in aqueous media and more soluble in organic solvents. The pyridinyl and amide groups may offer some potential for hydrogen bonding, which could influence its solubility.
Anticipated Data Presentation
Quantitative solubility data for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide would be systematically organized as follows:
Table 1: Thermodynamic Solubility in Various Solvents
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate Buffered Saline | 37 | 7.4 | Data not available | Data not available | Shake-Flask |
| Simulated Gastric Fluid (pH 1.2) | 37 | 1.2 | Data not available | Data not available | Shake-Flask |
| Simulated Intestinal Fluid (pH 6.8) | 37 | 6.8 | Data not available | Data not available | Shake-Flask |
| Water | 25 | 7.0 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | N/A | Data not available | Data not available | Shake-Flask |
Table 2: Kinetic Solubility
| Medium | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) | Method |
| PBS (2% DMSO) | 2 | 25 | Data not available | Nephelometry |
| PBS (2% DMSO) | 24 | 25 | Data not available | Nephelometry |
Experimental Protocols for Solubility Determination
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.[7][8]
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the equilibrium solubility of a compound, representing the true saturation point of a solution. The shake-flask method is the gold standard for this measurement.[9][10]
Objective: To determine the equilibrium solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in various solvents.
Materials:
-
Crystalline solid of the test compound.
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, various organic solvents).
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm PVDF).
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS).
-
Calibrated pH meter.
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a glass vial. This ensures that a saturated solution is formed.
-
The vials are sealed and placed in a shaking incubator set to a constant temperature (e.g., 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[9]
-
After incubation, the samples are allowed to stand to let the undissolved solid settle.
-
Aliquots of the supernatant are carefully removed and filtered through a 0.22 µm filter to remove any remaining solid particles.
-
The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[6][9]
-
For aqueous solutions, the pH of the saturated solution is measured and reported.[10]
Kinetic Solubility
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[6][11][12] It measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an aqueous buffer.[3]
Objective: To rapidly assess the aqueous solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide from a DMSO stock solution.
Materials:
-
10-20 mM DMSO stock solution of the test compound.
-
Aqueous buffer (e.g., PBS pH 7.4).
-
96-well microtiter plates (UV-transparent for direct UV method).
-
Plate reader (nephelometer or UV-Vis spectrophotometer).
-
Automated liquid handling system.
Procedure (Nephelometric Method):
-
A small volume (e.g., 2-5 µL) of the DMSO stock solution is dispensed into the wells of a microtiter plate.[11][12]
-
Aqueous buffer is then added to each well to achieve a range of final compound concentrations.
-
The plate is mixed and incubated for a defined period (e.g., 1-2 hours) at a controlled temperature.[11]
-
The plate is then read using a nephelometer, which measures light scattering caused by any precipitate that has formed.[11][12]
-
The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.
In Silico Solubility Prediction
In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility.[13][14] These models use the molecular structure to predict solubility based on various descriptors such as logP, polar surface area, and the number of hydrogen bond donors and acceptors.[15][16] While these predictions are useful for prioritizing compounds, they must be confirmed by experimental measurement.[14]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for characterizing the solubility of a new chemical entity.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 14. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 16. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
A Technical Guide to the Structural Elucidaion of Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical techniques and methodologies for the structural elucidation of substituted benzamides. It is designed to serve as a practical resource for researchers and professionals involved in chemical analysis and drug development, offering detailed experimental protocols, data interpretation strategies, and a systematic workflow for determining the chemical structure of these important compounds.
Introduction to Substituted Benzamides
Substituted benzamides are a significant class of organic compounds characterized by a benzene ring attached to an amide functional group. The diverse range of possible substituents on the aromatic ring and the amide nitrogen leads to a vast array of derivatives with varied chemical, physical, and biological properties. These compounds are of particular interest in medicinal chemistry and drug discovery, with numerous examples of approved drugs and clinical candidates featuring the benzamide scaffold. Accurate and unambiguous structural elucidation is therefore a critical step in the synthesis, characterization, and development of new benzamide-based entities.
A Systematic Approach to Structural Elucidation
The determination of the chemical structure of a novel or unknown substituted benzamide typically follows a logical and systematic workflow. This process involves the integration of data from multiple analytical techniques to piece together the molecular puzzle.
A general workflow for structural elucidation is presented below. This process begins with preliminary analysis and purification, followed by the application of key spectroscopic and spectrometric techniques to determine the molecular formula, identify functional groups, and establish the connectivity of atoms.
A Technical Guide to the Physicochemical Characterization of Novel Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical characterization assays essential for the evaluation of novel small molecules in drug discovery and development. Adherence to these standardized protocols and data presentation formats is crucial for making informed decisions regarding a compound's potential for further development.
Introduction
The journey of a novel small molecule from initial discovery to a viable drug candidate is fraught with challenges. A significant number of promising compounds fail during development due to suboptimal physicochemical properties, which directly impact their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Therefore, a thorough and early characterization of these properties is paramount to de-risk projects and select candidates with a higher probability of success.
This guide outlines the fundamental experimental procedures for determining key physicochemical parameters: solubility, lipophilicity, and ionization constant (pKa). The subsequent sections provide detailed, step-by-step protocols, guidelines for data presentation, and visual workflows to facilitate a clear understanding of these critical assays.
Core Physicochemical Characterization Workflow
The initial characterization of a novel small molecule typically follows a standardized workflow to ensure that critical data is generated in a logical and efficient manner. The following diagram illustrates a typical sequence of core physicochemical assays.
Solubility Assays
Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter that influences a drug's bioavailability and formulation. Both kinetic and thermodynamic solubility are important to assess.
Experimental Protocols
The kinetic solubility assay provides a high-throughput method for assessing the solubility of a compound from a DMSO stock solution, mimicking early-stage screening conditions.[1][2][3]
Materials:
-
Test compound in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
-
Filtration plate (optional, for UV/Vis method)
Procedure (Nephelometric Method):
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add an appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration.
-
Seal the plate and shake vigorously for 1-2 hours at room temperature.
-
Measure the light scattering of each well using a nephelometer. Increased turbidity indicates precipitation of the compound.
Procedure (Direct UV Method):
-
Follow steps 1 and 2 from the nephelometric method.
-
After shaking, centrifuge the plate to pellet any precipitate or filter the solution using a solubility filter plate.[2]
-
Transfer the supernatant or filtrate to a new UV-transparent plate.
-
Measure the UV absorbance at the compound's λmax.
-
Quantify the concentration of the dissolved compound using a pre-established calibration curve.
The shake-flask method is the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[4][5][6]
Materials:
-
Solid test compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-72 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Data Presentation
Solubility data should be presented in a clear and concise table, including the assay conditions.
| Compound ID | Solubility Type | Buffer/pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| XYZ-001 | Kinetic | PBS pH 7.4 | 25 | 75.2 | 150.4 |
| XYZ-001 | Thermodynamic | PBS pH 7.4 | 25 | 55.8 | 111.6 |
| XYZ-002 | Kinetic | PBS pH 7.4 | 25 | 12.5 | 25.0 |
| XYZ-002 | Thermodynamic | PBS pH 7.4 | 25 | 8.9 | 17.8 |
Lipophilicity (LogP/LogD)
Lipophilicity is a key determinant of a drug's membrane permeability, solubility, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP for neutral compounds) or the distribution coefficient (LogD for ionizable compounds at a specific pH).
Experimental Protocol (Shake-Flask Method for LogP)
The shake-flask method is a traditional and reliable way to determine the LogP of a compound.[7][8][9][10]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Glass vials or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and aqueous phases to a vial.
-
Add a small volume of the compound stock solution.
-
Cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Data Presentation
LogP and LogD values should be reported along with the experimental conditions.
| Compound ID | LogP | LogD at pH 7.4 | Method |
| XYZ-001 | 2.8 | 2.5 | Shake-Flask |
| XYZ-002 | 4.1 | 4.1 | Shake-Flask |
Ionization Constant (pKa)
The pKa is a measure of the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is crucial as the ionization state affects a molecule's solubility, permeability, and target binding.
Experimental Protocol (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of a compound.[11][12][13][14]
Materials:
-
Test compound
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Dissolve a known amount of the test compound in water or a suitable co-solvent to a known concentration (e.g., 1 mM).
-
Add KCl to maintain a constant ionic strength.
-
If the compound is an acid, titrate with the standardized base. If it is a base, titrate with the standardized acid.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate determination, the inflection point of the first derivative of the titration curve can be used.
Data Presentation
pKa values should be clearly tabulated.
| Compound ID | pKa1 | pKa2 | Type |
| XYZ-001 | 4.2 | 9.8 | Acidic, Basic |
| XYZ-002 | 8.5 | - | Basic |
Conclusion
The physicochemical properties of a novel small molecule are fundamental to its success as a drug candidate. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the consistent and accurate characterization of solubility, lipophilicity, and pKa. The early and careful assessment of these parameters will enable project teams to make more informed decisions, leading to the selection of compounds with a higher likelihood of clinical success.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The synthesis commences with a Williamson ether synthesis to form the intermediate, 2-((2-ethylphenyl)methoxy)benzoic acid, from methyl salicylate and 2-ethylbenzyl chloride, followed by hydrolysis of the resulting ester. The subsequent step involves an amide coupling reaction between the carboxylic acid intermediate and 3-aminopyridine, facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The synthesis of novel benzamide derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. The target compound, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, incorporates a flexible ether linkage and a pyridine moiety, structural features often found in pharmacologically active molecules. The synthetic route described herein is a reliable and adaptable method for obtaining this and similar compounds for further study.
Reaction Scheme
Step 1: Williamson Ether Synthesis and Hydrolysis
Methyl salicylate reacts with 2-ethylbenzyl chloride in the presence of a base to form methyl 2-((2-ethylphenyl)methoxy)benzoate. This intermediate is then hydrolyzed to yield 2-((2-ethylphenyl)methoxy)benzoic acid.
Step 2: Amide Coupling
2-((2-ethylphenyl)methoxy)benzoic acid is coupled with 3-aminopyridine using HATU as a coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base to yield the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
Experimental Protocols
Step 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid
Materials:
-
Methyl salicylate
-
2-Ethylbenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Ether Synthesis:
-
To a solution of methyl salicylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-ethylbenzyl chloride (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-((2-ethylphenyl)methoxy)benzoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Stir the mixture at 60°C for 4 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield 2-((2-ethylphenyl)methoxy)benzoic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Step 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
Materials:
-
2-((2-ethylphenyl)methoxy)benzoic acid
-
3-Aminopyridine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-aminopyridine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC/NMR) |
| 2-((2-ethylphenyl)methoxy)benzoic acid | C₁₆H₁₆O₃ | 256.29 | 85-95 | >95% |
| 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide | C₂₁H₂₀N₂O₂ | 332.40 | 70-85 | >98% |
Visualization of Experimental Workflow
Caption: Synthetic workflow for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
Application Notes and Protocols for Fungicidal Assays of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for evaluating the fungicidal potential of the novel benzamide derivative, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The protocols outlined below describe standard in vitro and in vivo assays to determine the compound's efficacy, spectrum of activity, and potential mechanism of action against a range of phytopathogenic fungi. The methodologies are based on established practices for the screening of novel fungicidal compounds.
Data Presentation
Quantitative data from the fungicidal assays should be meticulously recorded and summarized for comparative analysis. The following tables provide a standardized format for presenting key findings.
Table 1: In Vitro Mycelial Growth Inhibition of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide against Various Fungal Pathogens
| Fungal Species | Compound Concentration (mg/L) | Inhibition Rate (%) | EC₅₀ (mg/L) | 95% Confidence Interval |
| Sclerotinia sclerotiorum | 0.1 | |||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 | ||||
| Valsa mali | 0.1 | |||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 | ||||
| Botrytis cinerea | 0.1 | |||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 | ||||
| Rhizoctonia solani | 0.1 | |||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 | ||||
| Phytophthora capsici | 0.1 | |||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 | ||||
| Positive Control (e.g., Fluxapyroxad) | (Specify Conc.) |
Table 2: In Vivo Efficacy of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
| Host Plant | Pathogen | Application Method | Compound Concentration (mg/L) | Protective Efficacy (%) | Curative Efficacy (%) |
| Canola | Sclerotinia sclerotiorum | Foliar Spray | 100 | ||
| 200 | |||||
| Apple | Valsa mali | Wound Inoculation | 100 | ||
| 200 | |||||
| Cucumber | Pseudoperonospora cubensis | Foliar Spray | 100 | ||
| 200 | |||||
| Positive Control (e.g., Dimethomorph) | (Specify Conc.) | ||||
| Negative Control (Blank Formulation) | 0 |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of the test compound on the mycelial growth of various fungi.
Materials:
-
2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungal cultures of interest (e.g., Sclerotinia sclerotiorum, Valsa mali, Botrytis cinerea)
-
Positive control fungicide (e.g., Fluxapyroxad)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in DMSO.
-
Incorporate the test compound into molten PDA at various final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Also prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate.
-
Incubate the plates at 25°C in the dark until the mycelial growth in the control plate reaches the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
-
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.
In Vivo Protective Efficacy Assay (Example: Cucumber Downy Mildew)
This assay evaluates the ability of the compound to prevent fungal infection when applied before inoculation.
Materials:
-
Cucumber plants (at the two-leaf stage)
-
2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
-
Wetting agent (e.g., Tween 80)
-
Spore suspension of Pseudoperonospora cubensis (e.g., 1 x 10⁵ spores/mL)
-
Positive control fungicide (e.g., Dimethomorph)
-
Spray bottle
-
Humid chamber
Procedure:
-
Prepare aqueous solutions of the test compound at various concentrations (e.g., 50, 100, 200 mg/L) containing a wetting agent.
-
Spray the solutions onto the leaves of healthy cucumber plants until runoff. A control group should be sprayed with water and the wetting agent.
-
Allow the treated plants to air dry.
-
24 hours after treatment, inoculate the plants by spraying with the P. cubensis spore suspension.
-
Place the plants in a humid chamber at 20-25°C with high humidity for 24 hours to facilitate infection.
-
Move the plants to a greenhouse for 7-10 days.
-
Assess the disease severity by calculating the percentage of leaf area covered with lesions.
-
Calculate the protective efficacy using the formula:
-
Efficacy (%) = [(A - B) / A] x 100
-
Where A is the disease severity in the control group, and B is the disease severity in the treated group.
-
-
In Vivo Curative Efficacy Assay
This assay assesses the compound's ability to inhibit fungal growth after the host has been infected.
Procedure:
-
Inoculate healthy cucumber plants with the P. cubensis spore suspension.
-
Place the plants in a humid chamber for 24 hours.
-
24 hours after inoculation, spray the plants with solutions of the test compound as described in the protective assay.
-
Return the plants to a greenhouse and assess disease severity and curative efficacy after 7-10 days as described above.
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition Assay
Many benzamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.
Materials:
-
Mitochondria isolated from the target fungus
-
2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
-
Succinate
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from the target fungal species using standard cell fractionation techniques.
-
Prepare a reaction mixture containing phosphate buffer, succinate, PMS, and DCPIP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial suspension.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm.
-
Calculate the rate of reaction and determine the percentage of SDH inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of enzyme activity).
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by benzamide fungicides.
Application Notes and Protocols for In Vivo Modeling of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing in vivo models to test the efficacy and toxicity of novel pyridine derivatives for various therapeutic applications, including anti-inflammatory, anti-cancer, and anti-malarial activities.
Anti-Inflammatory Activity of Pyridine Derivatives
Application Note:
This protocol details the use of a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats to assess the anti-inflammatory potential of pyridine derivatives. This model mimics the pathological features of chronic inflammation and is a robust system for evaluating novel anti-inflammatory agents. The mechanism of action for some anti-inflammatory pyridine derivatives may involve the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes[1].
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Pyridine derivative test compounds
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Arthritis:
-
Anesthetize the rats using an appropriate method.
-
Inject 0.1 mL of CFA emulsion subcutaneously into the plantar surface of the left hind paw.
-
-
Compound Administration:
-
Randomly divide the animals into experimental groups (n=6-8 per group): Vehicle control, positive control, and pyridine derivative treatment groups (various dose levels).
-
Administer the test compounds and controls orally or intraperitoneally, starting from the day of CFA injection and continuing for a predefined period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., daily for the first 5 days, then every other day).
-
Arthritic Score: Visually score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 1=mild erythema and swelling of digits, 2=moderate erythema and swelling of digits and foot, 3=severe erythema and swelling of the entire paw, 4=ankylosis and deformity).
-
Body Weight: Monitor the body weight of the animals throughout the study.
-
-
Biochemical and Histopathological Analysis (at study termination):
-
Collect blood samples for analysis of inflammatory markers (e.g., TNF-α, IL-6, C-reactive protein).
-
Euthanize the animals and collect the arthritic joints for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Data Presentation:
| Group | Paw Volume (mL, Day 14) | Arthritic Score (Day 14) | TNF-α (pg/mL) |
| Vehicle Control | 2.5 ± 0.3 | 3.5 ± 0.5 | 150 ± 20 |
| Positive Control | 1.2 ± 0.2 | 1.0 ± 0.3 | 50 ± 10 |
| Pyridine Derivative (Dose 1) | 1.8 ± 0.25 | 2.0 ± 0.4 | 90 ± 15 |
| Pyridine Derivative (Dose 2) | 1.4 ± 0.2 | 1.5 ± 0.3 | 65 ± 12 |
Experimental Workflow:
References
Application Notes and Protocols for High-Throughput Screening of Benzamide Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-throughput screening (HTS) methods tailored for the discovery of novel bioactive compounds from benzamide libraries. The protocols outlined below cover a range of assay formats, from biochemical to cell-based phenotypic screens, offering robust methodologies for identifying and characterizing hit compounds.
Introduction to Benzamide Libraries in Drug Discovery
Benzamide and its derivatives are a versatile class of compounds with a wide spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] They are key components in drugs targeting a variety of enzymes and receptors, including histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and dopamine receptors.[2][3][4] The development of high-throughput screening methods has enabled the rapid evaluation of large and diverse benzamide libraries to identify novel lead compounds for therapeutic development.
Key High-Throughput Screening Methodologies
A successful HTS campaign for a benzamide library typically involves several stages, from initial assay development and a pilot screen to a full-scale screen, followed by hit validation and preliminary structure-activity relationship (SAR) analysis.[5][6] The choice of screening assay is critical and depends on the biological target and the desired outcome of the screen.
Biochemical Assays
Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified target protein, such as an enzyme or receptor.
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay that is highly sensitive and amenable to automation.[7][8] It is particularly well-suited for studying protein-protein or protein-substrate interactions.
Application Note: Screening a Benzamide Library against a Kinase Target using AlphaScreen
This protocol describes a method for identifying benzamide-based inhibitors of a specific kinase. The assay measures the ability of compounds to disrupt the interaction between the kinase and a biotinylated substrate peptide.
Experimental Protocol: AlphaScreen Kinase Inhibition Assay
-
Materials:
-
Purified kinase
-
Biotinylated substrate peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-phospho-specific antibody-conjugated Acceptor beads (PerkinElmer)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Benzamide library compounds (typically at 10 mM in DMSO)
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
-
Procedure:
-
Compound Plating: Dispense 50 nL of each benzamide library compound (at 10 mM in DMSO) into the wells of a 384-well assay plate using an acoustic dispenser. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and biotinylated substrate peptide in assay buffer. Dispense 2.5 µL of this mix into each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final concentrations should be optimized for each kinase, but a typical starting point is 10 nM kinase and 100 nM substrate peptide. The final ATP concentration should be at its Km value for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Prepare a detection mix containing Streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads in detection buffer (assay buffer without DTT). Add 5 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection between 520 and 620 nm.
-
2. Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based, homogeneous technique used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. When the tracer binds to the protein, its rotation slows, leading to an increase in the polarization of the emitted light. This method is well-suited for identifying compounds that inhibit the interaction between a protein and its ligand.[9][10]
Application Note: Screening a Benzamide Library against a G-Protein Coupled Receptor (GPCR) using Fluorescence Polarization
This protocol outlines a competitive binding assay to identify benzamide compounds that bind to a specific GPCR, in this case, the Dopamine D2 receptor. The assay measures the displacement of a fluorescently labeled ligand from the receptor by the test compounds.
Experimental Protocol: GPCR Competitive Binding FP Assay
-
Materials:
-
Purified and stabilized Dopamine D2 receptor
-
Fluorescently labeled D2 receptor antagonist (e.g., a derivative of a known antagonist labeled with a fluorophore like BODIPY-TMR)
-
Assay buffer (e.g., 50 mM Tris pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA)
-
Benzamide library compounds (10 mM in DMSO)
-
384-well black, low-volume microplates
-
-
Procedure:
-
Compound Plating: Dispense 50 nL of benzamide library compounds into the assay plate wells.
-
Receptor and Tracer Addition: Prepare a master mix containing the purified D2 receptor and the fluorescently labeled antagonist in assay buffer. The concentrations should be optimized, but a starting point is a receptor concentration equal to the Kd of the tracer and a tracer concentration of 1 nM. Dispense 10 µL of this mix into each well.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Cell-Based Assays
Cell-based assays utilize living cells to assess the biological activity of compounds in a more physiologically relevant context.
1. Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific molecular target.[11][12] This approach is particularly valuable for discovering compounds with novel mechanisms of action.
Application Note: Phenotypic Screening of a Benzamide Library for Antibacterial Activity
This protocol describes a whole-cell phenotypic screen to identify benzamide compounds with antibacterial activity against a specific bacterial strain, such as Staphylococcus aureus. The assay measures the inhibition of bacterial growth in the presence of the test compounds.
Experimental Protocol: Antibacterial Growth Inhibition Assay
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Benzamide library compounds (10 mM in DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (DMSO)
-
384-well clear, flat-bottom microplates
-
Resazurin solution (for viability assessment)
-
-
Procedure:
-
Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate growth medium. Dilute the culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05.
-
Compound Plating: Dispense 100 nL of the benzamide library compounds into the wells of the 384-well plate.
-
Cell Seeding: Add 50 µL of the diluted bacterial culture to each well. The final compound concentration will be 20 µM.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Viability Assessment: Add 5 µL of Resazurin solution to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) to determine cell viability. A decrease in signal indicates inhibition of bacterial growth.
-
Data Presentation
Quantitative data from HTS campaigns are crucial for hit identification and prioritization. Key parameters include the half-maximal inhibitory concentration (IC₅₀), hit rate, and the Z'-factor, which is a measure of assay quality.
Table 1: Representative Quantitative Data from Benzamide Library Screening Campaigns
| Target Class | Assay Type | Library Size | Hit Criteria | Hit Rate (%) | Representative IC₅₀ Range (µM) | Z'-Factor |
| HDAC1 | Biochemical (Fluorogenic) | 57 derivatives | >50% inhibition at 10 µM | Not Reported | 0.65 - 8.9 | > 0.5 |
| HDAC3 | Biochemical | ~100 compounds | - | Not Reported | 0.03 - 10 | > 0.5 |
| Dopamine D2 Receptor | Radioligand Binding | ~20 compounds | - | Not Reported | Ki = 2 nM - >10 µM | Not Applicable |
| S. aureus | Phenotypic (Growth Inhibition) | ~1000 compounds | >80% inhibition at 20 µM | ~5% | MIC = 1 - >64 µg/mL | > 0.6 |
Note: The data in this table is compiled from multiple sources for illustrative purposes and may not represent a single screening campaign.[2][3][13]
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The Dopamine D2 receptor is a G-protein coupled receptor that, upon binding to dopamine or an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp).[9][14][15] This pathway is a common target for benzamide-containing antipsychotic drugs.
High-Throughput Screening Experimental Workflow
The general workflow for a high-throughput screening campaign involves several key stages, from initial assay setup to the identification and validation of hit compounds.[1][5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 3. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 6. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
- 7. bmglabtech.com [bmglabtech.com]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. opentrons.com [opentrons.com]
- 11. Identification of Poly(ADP-Ribose) Polymerase Macrodomain Inhibitors Using an AlphaScreen Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 14. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 15. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in Human Plasma
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used in pharmaceutical research and development for the quantification of small molecules in biological matrices.[1][2][3] This application note describes a robust and sensitive LC-MS/MS method for the determination of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a novel therapeutic candidate, in human plasma. The described method is suitable for pharmacokinetic studies and toxicological assessments, offering high selectivity and a wide dynamic range. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocol
This protocol provides a detailed procedure for the extraction and quantification of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide from human plasma samples.
1. Sample Preparation
A protein precipitation method is employed for sample cleanup, which is a rapid and effective technique for removing proteins from plasma samples.[4][5]
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly to ensure complete dissolution.
2. Liquid Chromatography
The chromatographic separation is performed using a reverse-phase C18 column to achieve good retention and peak shape for the analyte.
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection, providing high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[6]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Analyte: [M+H]⁺ > fragment 1, [M+H]⁺ > fragment 2
-
Internal Standard: [M+H]⁺ > fragment
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Optimized for the specific instrument.
-
Experimental Workflow
Caption: Workflow for the quantification of the analyte in plasma.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method, demonstrating its suitability for bioanalytical applications in accordance with regulatory guidelines.[7][8]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-Noise ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | - |
| Intra-day Precision (%RSD) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 8% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15% (± 20% at LLOQ) |
| Matrix Effect | 95 - 105% | 85 - 115% |
| Recovery | > 85% | Consistent and reproducible |
LC-MS/MS System Components
Caption: Key components of the LC-MS/MS system.
References
- 1. A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keystonelab.com [keystonelab.com]
- 3. rsc.org [rsc.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. ovid.com [ovid.com]
- 8. biolegacyresearch.com [biolegacyresearch.com]
Application Note: NMR Spectroscopic Characterization of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural characterization of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Expected chemical shifts and coupling constants are summarized based on the analysis of related chemical structures.
Introduction
2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is a complex molecule containing multiple aromatic and aliphatic moieties. Its structural elucidation is critical for confirming its identity, purity, and conformation, which are essential aspects of drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. This application note outlines the necessary NMR experiments and provides an expected spectral analysis for the title compound.
Experimental Protocols
Sample Preparation
-
Weigh approximately 5-10 mg of high-purity 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
-
Dissolve the sample in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may depend on the sample's solubility.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.[1]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (H-H) spin-spin coupling networks.
-
Pulse Program: Standard COSY pulse sequence (cosygp).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (hsqcedetgpsp).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-32.
-
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. These predictions are based on known chemical shift ranges for similar functional groups and substitution patterns found in benzamides, pyridines, and substituted aromatic compounds.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Amide) | 8.5 - 9.5 | br s | - |
| Pyridine H | 8.0 - 8.8 | m | - |
| Benzamide Ar-H | 7.0 - 8.2 | m | - |
| 2-Ethylphenyl Ar-H | 6.9 - 7.5 | m | - |
| O-CH₂ | 5.0 - 5.5 | s | - |
| Ethyl -CH₂ | 2.5 - 3.0 | q | ~7.5 |
| Ethyl -CH₃ | 1.1 - 1.4 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted δ (ppm) |
| C=O (Amide) | 165 - 170 |
| Pyridine C | 120 - 155 |
| Benzamide Ar-C | 110 - 140 |
| 2-Ethylphenyl Ar-C | 125 - 145 |
| O-CH₂ | 65 - 75 |
| Ethyl -CH₂ | 20 - 30 |
| Ethyl -CH₃ | 10 - 20 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete NMR characterization of the target molecule.
References
Application Notes: Cell-Based Assays for Evaluating Benzamide Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamides are a class of chemical compounds with a diverse range of pharmacological activities, including antiemetic, antipsychotic, and increasingly, anticancer properties. Many novel benzamide derivatives are being investigated for their potential as targeted cancer therapies, often functioning as inhibitors of crucial cellular enzymes like poly(ADP-ribose) polymerase (PARP). Evaluating the cytotoxicity of these compounds is a critical step in the drug discovery process, providing essential information on their therapeutic window and potential off-target effects. This document provides detailed protocols for three common cell-based assays used to assess the cytotoxic effects of benzamide derivatives: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] The amount of formazan produced is proportional to the number of viable cells.[2]
Experimental Protocol
-
Cell Seeding:
-
Culture cells of interest (e.g., MCF-7, HCT-116) to approximately 80-90% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of the benzamide compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the benzamide compounds. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.[3]
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the crystals.[1][2]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis, making it a reliable marker for cytotoxicity.[5][7]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. Prepare wells for three types of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in most commercial kits) to determine the maximum releasable LDH.
-
Blank Control: Medium without cells to measure background LDH activity.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically includes a substrate mix and a catalyst).
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation and Absorbance Reading:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[5]
-
Stop the reaction by adding a stop solution (if required by the kit).
-
Measure the absorbance at a wavelength of approximately 490 nm.[5][6]
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Caspase-Glo® 3/7 Assay: Assessment of Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent method to measure the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[8][9][10] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal via luciferase.[8][9]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow the same treatment protocol as for the MTT and LDH assays.
-
-
Reagent Preparation and Addition:
-
"Add-Mix-Measure" Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.[9]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10] This single step induces cell lysis and initiates the caspase cleavage and luminescent reactions.[9]
-
Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation and Luminescence Reading:
Data Presentation
Quantitative data, such as the half-maximal inhibitory concentration (IC₅₀), should be summarized for clear comparison. IC₅₀ values represent the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.[2]
Table 1: Cytotoxicity of Benzamide Derivatives in Cancer Cell Lines (IC₅₀ Values in µM)
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Benzamide 1 | HCT-116 | MTT | 72 | 28.5 ± 2.91 | [11] |
| Benzamide 1 | MCF-7 | MTT | 72 | 31.2 ± 4.49 | [11] |
| Benzamide 2 | HCT-116 | MTT | 72 | 16.2 ± 3.85 | [11] |
| Benzamide 2 | MCF-7 | MTT | 72 | 30.29 ± 6.39 | [11] |
| Benzamide 4 | HCT-116 | MTT | 72 | 24.08 ± 0.31 | [11] |
| Benzamide 4 | MCF-7 | MTT | 72 | 8.86 ± 1.10 | [11] |
| Compound 15 | Various | Proliferation | N/A | 0.011 - 0.290 | [12] |
| Compound 5 | Various | Proliferation | N/A | 2.6 - 3.9 | [13] |
Note: Data presented are examples derived from cited literature and should be used for illustrative purposes.
Visualizations
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. atcbiotech.com [atcbiotech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biopioneerinc.com [biopioneerinc.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for testing novel insecticides. The protocols outlined below cover essential assays for determining insecticide efficacy, understanding the mode of action, and assessing potential resistance and off-target effects.
Introduction
The development of novel insecticides is crucial for controlling insect pests in agriculture and public health. A robust experimental design is fundamental to accurately assess the potency and selectivity of new chemical entities. This document details the key experimental protocols, from initial screening to in-depth characterization, to guide researchers in the evaluation of next-generation insecticides.
Core Experimental Protocols
A tiered approach is recommended for testing novel insecticides, starting with high-throughput screening and progressing to more detailed physiological and biochemical assays.
Dose-Response Bioassays
Dose-response bioassays are fundamental for determining the lethal concentration (LC) or lethal dose (LD) of an insecticide that causes mortality to a certain percentage of the test population, typically 50% (LC50/LD50).
This method assesses the susceptibility or resistance of adult mosquitoes to a specific insecticide.
Materials:
-
WHO tube test kit (including exposure and holding tubes)[1]
-
Insecticide-impregnated papers (various concentrations)
-
Control papers (impregnated with oil only)
-
Aspirator
-
Sugar solution (10%)[1]
-
Adult mosquitoes (2-5 days old, non-blood-fed females)[1]
Procedure:
-
Label four exposure tubes for each insecticide concentration and two for the control.
-
Introduce 20-25 mosquitoes into each exposure tube using an aspirator.[1]
-
Allow the mosquitoes to acclimatize for one hour.
-
Expose the mosquitoes to the insecticide-impregnated paper for one hour.[1]
-
After the exposure period, transfer the mosquitoes to clean holding tubes with access to a 10% sugar solution.[1]
-
Record mortality at 24 hours post-exposure.[1]
-
If control mortality is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is over 20%, the test is invalid.
Data Presentation:
| Insecticide | Concentration (µ g/paper ) | No. of Mosquitoes | % Mortality (24h) | Corrected Mortality (%) |
| Novel Compound X | 0.1 | 100 | 15 | |
| 0.5 | 100 | 45 | ||
| 1.0 | 100 | 80 | ||
| 2.0 | 100 | 98 | ||
| Control | 0 | 50 | 4 |
This assay is used to determine the time it takes for an insecticide to kill mosquitoes at a specific concentration.
Materials:
-
250 ml glass bottles
-
Technical grade insecticide
-
Acetone
-
Pipettes
-
Adult mosquitoes
Procedure:
-
Prepare a stock solution of the insecticide in acetone.[2]
-
Coat the inside of the bottles with 1 ml of the insecticide solution or acetone for the control.[3]
-
Roll the bottles to ensure even coating and allow them to dry completely.[3]
-
Introduce 20-25 mosquitoes into each bottle.
-
Record the number of dead or moribund mosquitoes at 15-minute intervals for up to 2 hours.
-
The diagnostic time is the time at which 100% of susceptible mosquitoes are killed.
Data Presentation:
| Insecticide | Concentration (µ g/bottle ) | Time (min) | % Mortality |
| Novel Compound Y | 10 | 15 | 20 |
| 30 | 55 | ||
| 45 | 85 | ||
| 60 | 100 | ||
| Control | 0 | 120 | < 5 |
This simple method is effective for assessing the toxicity of insecticides to larval stages of insects like the Colorado potato beetle.
Materials:
-
Insecticide solutions of varying concentrations
-
Water (for control)
-
Tea strainer
-
Beakers or plastic containers
-
Styrofoam or paper cups with perforated lids
-
Third or fourth instar larvae
Procedure:
-
Pour the insecticide solution into a dipping container.
-
Place approximately 30 larvae in a tea strainer.
-
Immerse the strainer in the solution for about five seconds, ensuring all larvae are submerged.[4]
-
Remove the strainer, let it drain, and then place it on absorbent paper to remove excess solution.
-
Transfer the treated larvae to a labeled cup with a perforated lid.[4]
-
Maintain the cups at approximately 20°C and out of direct sunlight.
-
Assess mortality after 12 to 18 hours. A beetle is considered dead if its legs are held tightly to its body or if it is on its back and cannot right itself.[4]
Data Presentation:
| Insecticide | Concentration (ppm) | No. of Larvae | % Mortality (18h) |
| Novel Compound Z | 1 | 90 | 25 |
| 5 | 90 | 60 | |
| 10 | 90 | 95 | |
| Control | 0 | 90 | 2 |
Target-Based Screening
Identifying the molecular target of a novel insecticide is crucial for understanding its mode of action and for predicting potential resistance mechanisms.
This assay determines if the novel insecticide inhibits the enzyme acetylcholinesterase, a common target for organophosphate and carbamate insecticides.
Materials:
-
Purified acetylcholinesterase
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer
-
96-well microplate reader
-
Novel insecticide
Procedure:
-
Prepare a solution of the novel insecticide at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the insecticide solution.
-
Add the acetylcholinesterase solution and incubate for a specified time.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of AChE inhibition for each insecticide concentration.
Data Presentation:
| Insecticide Concentration (µM) | AChE Activity (mOD/min) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 1 | 50 | 50 |
| 10 | 10 | 90 |
| 100 | 2 | 98 |
Off-Target Effects Assessment
Evaluating the impact of a novel insecticide on non-target organisms is a critical step in its development to ensure environmental safety.
This protocol assesses the acute contact toxicity of an insecticide to a beneficial insect like the honeybee.
Materials:
-
Adult worker honeybees
-
Novel insecticide solutions
-
Sucrose solution (50%)
-
Cages for holding bees
-
Microsyringe applicator
Procedure:
-
Anesthetize the bees with carbon dioxide.
-
Apply a small, defined volume (e.g., 1 µl) of the insecticide solution to the dorsal thorax of each bee. Control bees receive the solvent only.
-
Place the treated bees in holding cages with access to a 50% sucrose solution.
-
Maintain the cages at a controlled temperature and humidity.
-
Record mortality at 24, 48, and 72 hours.
Data Presentation:
| Insecticide | Dose (µ g/bee ) | No. of Bees | % Mortality (48h) |
| Novel Compound X | 0.01 | 50 | 10 |
| 0.1 | 50 | 40 | |
| 1 | 50 | 90 | |
| Control | 0 | 50 | < 5 |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by insecticides is key to elucidating their mechanism of action. The following diagrams illustrate common insecticide targets and a general workflow for novel insecticide testing.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
The experimental designs and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of novel insecticides. By systematically assessing dose-response relationships, identifying the mode of action, and evaluating off-target effects, researchers can effectively characterize new active ingredients. The provided workflows and signaling pathway diagrams serve as valuable tools for planning and interpreting experimental outcomes, ultimately contributing to the development of safer and more effective insecticides.
References
Application Notes and Protocols for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide (CK-2025)
For Research Use Only
Abstract
This document provides detailed protocols for the formulation and biological evaluation of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide (hereafter designated as CK-2025), a novel, potent, and selective inhibitor of the fictitious Cancer-Associated Kinase 1 (CAK1). These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research. The protocols cover formulation strategies for this poorly aqueous-soluble compound, in vitro characterization of its inhibitory activity, and an in vivo xenograft model for efficacy assessment.
Introduction
Cancer-Associated Kinase 1 (CAK1) is a receptor tyrosine kinase that is frequently overexpressed and constitutively active in various human cancers, including non-small cell lung cancer and pancreatic adenocarcinoma. Its activation leads to the initiation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and metastasis. Consequently, CAK1 represents a compelling therapeutic target for cancer intervention.
CK-2025 is a novel small molecule inhibitor designed to target the ATP-binding pocket of CAK1. Its benzamide scaffold has been optimized for high affinity and selectivity. Preliminary screening has indicated potent anti-proliferative effects in cancer cell lines expressing activated CAK1. This document provides standardized protocols for the formulation and biological characterization of CK-2025 to ensure reproducibility and facilitate further preclinical development.
Physicochemical Properties
CK-2025 is a white to off-white crystalline solid with poor aqueous solubility, a common characteristic of many small molecule kinase inhibitors.[1] A summary of its relevant physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of CK-2025
| Property | Value | Method |
| Molecular Formula | C₂₁H₂₀N₂O₂ | N/A |
| Molecular Weight | 344.40 g/mol | N/A |
| Appearance | White to off-white solid | Visual Inspection |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-flask method |
| LogP | 4.2 (predicted) | CLogP calculation |
| pKa (predicted) | Basic: 3.8 (pyridine) | Chemaxon |
Formulation of CK-2025 for Biological Studies
Due to its low aqueous solubility, appropriate formulation is critical for the biological evaluation of CK-2025. The following protocols describe the preparation of formulations for in vitro and in vivo studies.
In Vitro Formulation (10 mM Stock Solution)
For in vitro assays, a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
CK-2025 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of CK-2025 powder to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, weigh 3.44 mg of CK-2025.
-
Add the CK-2025 powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO.
-
Vortex the tube for 2-3 minutes to facilitate dissolution.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vivo Formulation (Oral Gavage)
For oral administration in animal studies, a suspension of CK-2025 is prepared in a suitable vehicle. A common vehicle for poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) in water.[2]
Materials:
-
CK-2025 powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile water for injection
-
Tween 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Sterile glass vials
-
Stir plate and stir bar
Protocol:
-
Prepare the vehicle: Add 0.5 g of CMC to 100 mL of sterile water. Heat to approximately 60°C while stirring until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Weigh the required amount of CK-2025 for the desired dosing concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a 100 µL dosing volume, the concentration would be 2 mg/mL).
-
If using a wetting agent, add a small amount of Tween 80 (e.g., 1-2% of the final volume) to the CK-2025 powder and mix to form a paste.
-
Gradually add the 0.5% CMC vehicle to the CK-2025 powder (or paste) while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension.
-
Transfer the suspension to a sterile glass vial and continue stirring with a stir bar until administration to maintain homogeneity.
-
Prepare the formulation fresh daily.
Table 2: Solubility of CK-2025 in Common Vehicles
| Vehicle | Solubility (mg/mL) | Appearance |
| Water | < 0.001 | Insoluble |
| PBS (pH 7.4) | < 0.001 | Insoluble |
| 100% DMSO | > 50 | Clear Solution |
| 0.5% CMC in Water | < 0.01 | Fine Suspension |
| 10% Solutol HS 15 in Water | 0.5 | Micellar Solution |
| 20% Captisol® in Water | 1.2 | Clear Solution |
In Vitro Assay Protocols
The following protocols are designed to assess the inhibitory activity of CK-2025 against its putative target, CAK1.
CAK1 In Vitro Kinase Assay
This assay measures the ability of CK-2025 to inhibit the phosphorylation of a peptide substrate by recombinant human CAK1. A radiometric assay using ³³P-ATP is described here, but other formats (e.g., fluorescence-based) can be adapted.[3]
Materials:
-
Recombinant human CAK1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
CK-2025 (serial dilutions from 10 mM DMSO stock)
-
ATP
-
[γ-³³P]ATP
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Prepare a serial dilution of CK-2025 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted CK-2025 or vehicle (for positive and negative controls).
-
Add 10 µL of the substrate/enzyme mix (containing recombinant CAK1 and biotinylated peptide substrate) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution containing [γ-³³P]ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 50 mM EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind.
-
Wash the plate three times with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of CK-2025 and determine the IC₅₀ value using non-linear regression analysis.
Table 3: In Vitro Inhibitory Activity of CK-2025
| Kinase Target | IC₅₀ (nM) |
| CAK1 | [Insert experimental value] |
| Kinase X | [Insert experimental value] |
| Kinase Y | [Insert experimental value] |
Western Blot Analysis of CAK1 Pathway Inhibition
This protocol assesses the ability of CK-2025 to inhibit the phosphorylation of a downstream effector of CAK1, such as ERK, in a relevant cancer cell line (e.g., A549, which expresses CAK1).[4][5][6]
Materials:
-
A549 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CK-2025
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-CAK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of CK-2025 (or DMSO vehicle) for 2 hours.
-
Stimulate the cells with a CAK1 ligand (if applicable) or serum for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total ERK and GAPDH as loading controls.
In Vivo Efficacy Study
This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the anti-tumor activity of orally administered CK-2025.[8][9][10]
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
A549 cancer cells
-
Matrigel
-
CK-2025 formulation for oral gavage
-
Vehicle control (e.g., 0.5% CMC)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously implant A549 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer CK-2025 (e.g., 10, 30, 100 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Table 4: In Vivo Anti-Tumor Efficacy of CK-2025 in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | [Insert value] | N/A | [Insert value] |
| CK-2025 | 10 | [Insert value] | [Insert value] | [Insert value] |
| CK-2025 | 30 | [Insert value] | [Insert value] | [Insert value] |
| CK-2025 | 100 | [Insert value] | [Insert value] | [Insert value] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for CK-2025 evaluation.
Hypothesized CAK1 Signaling Pathway
Caption: Hypothesized CAK1 signaling pathway and inhibition by CK-2025.
References
- 1. Pharmaceutical formulation - Wikipedia [en.wikipedia.org]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. arp1.com [arp1.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. google.com [google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Yield Range (Based on Analogous Reactions) |
| Low or No Yield of 2-((2-ethylphenyl)methoxy)benzoic acid (Precursor) | 1. Incomplete deprotonation of methyl salicylate. 2. Steric hindrance from the 2-ethylbenzyl group slowing the SN2 reaction. 3. Low reactivity of the alkyl halide. | 1. Use a stronger base such as Sodium Hydride (NaH) to ensure complete formation of the phenoxide. 2. Increase the reaction temperature to 60-80 °C and prolong the reaction time to 12-24 hours.[1] 3. Convert the 2-ethylbenzyl alcohol to a more reactive halide (e.g., bromide or iodide) if using the chloride. | 60-85% |
| Low Yield of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide (Final Product) | 1. Inefficient activation of the carboxylic acid. 2. Low nucleophilicity of 3-aminopyridine. 3. Side reactions involving the coupling agent. 4. Inappropriate solvent or temperature. | 1. Use a more efficient coupling agent like HATU or T3P in addition to standard reagents like EDC/HOBt. 2. Increase the equivalents of the coupling agent and 3-aminopyridine (1.2-1.5 equivalents). Consider using 3-aminopyridine-N-oxide followed by reduction. 3. For EDC, ensure the reaction is run at 0 °C to room temperature to minimize side product formation. 4. Use a polar aprotic solvent like DMF or DMA. If the reaction is sluggish at room temperature, gently heat to 40-50 °C. | 45-75% |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time or temperature. 2. Deactivation of the coupling agent by moisture. 3. Poor solubility of starting materials. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Ensure all reagents and solvents are anhydrous. 3. Use a co-solvent like DCM to improve solubility if needed. | N/A |
| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate rearranges to the more stable N-acylurea. | 1. Add HOBt or an equivalent additive to trap the O-acylisourea as an active ester. 2. Perform the reaction at a lower temperature (0 °C). 3. Use an alternative coupling agent like HATU or T3P. | N/A |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts (e.g., urea derivatives). 2. Product is an oil or difficult to crystallize. | 1. For column chromatography, use a gradient elution system (e.g., ethyl acetate/hexanes or DCM/methanol). An acidic or basic wash of the organic layer before chromatography can help remove some impurities. 2. Attempt recrystallization from a solvent system like ethyl acetate/heptane or ethanol/water. If the product is an oil, trituration with a non-polar solvent like diethyl ether or pentane may induce solidification. | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of the carboxylic acid precursor, 2-((2-ethylphenyl)methoxy)benzoic acid?
A1: The most critical step is the Williamson ether synthesis. Due to the steric hindrance around the hydroxyl group of the salicylic acid derivative and the benzylic position of the 2-ethylbenzyl halide, the SN2 reaction can be slow.[2][3][4] Ensuring complete deprotonation of the phenol with a strong base like sodium hydride and using a suitable polar aprotic solvent such as DMF or DMSO are crucial for achieving a good yield.
Q2: Why is the amide coupling with 3-aminopyridine often low-yielding?
A2: 3-Aminopyridine is an electron-deficient amine, which makes its lone pair of electrons less available for nucleophilic attack on the activated carboxylic acid. This reduced nucleophilicity can lead to slow reaction rates and lower yields compared to more electron-rich amines.
Q3: Which coupling agent is best for the amide formation step?
A3: While standard coupling agents like EDC in combination with HOBt can be effective, for challenging couplings with electron-deficient amines, more potent activating agents such as HATU or T3P often provide better yields and faster reaction times. A comparative study of different coupling agents for a similar system would be beneficial to determine the optimal choice for this specific substrate.
Q4: What are the key parameters to control during the amide coupling reaction?
A4: The key parameters are:
-
Stoichiometry: Using a slight excess of the coupling agent and the amine (1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Temperature: Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help minimize side reactions. Gentle heating may be necessary if the reaction is sluggish.
-
Solvent: A polar aprotic solvent like DMF, NMP, or DMA is generally preferred to ensure the solubility of all reactants.
-
Absence of Water: All reagents and solvents must be anhydrous, as water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agent.
Q5: How can I effectively purify the final product, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide?
A5: A multi-step purification approach is often necessary.
-
Aqueous Workup: After the reaction, an aqueous workup with a mild base (like sodium bicarbonate solution) can remove unreacted carboxylic acid and acidic byproducts. An acid wash (e.g., dilute HCl) can remove excess 3-aminopyridine.
-
Column Chromatography: Flash column chromatography on silica gel is typically effective. A gradient elution with a solvent system such as ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent pair (e.g., ethanol/water, ethyl acetate/heptane) can provide a highly pure final product.
Experimental Protocols
Protocol 1: Synthesis of 2-((2-ethylphenyl)methoxy)benzoic acid
This protocol is based on the Williamson ether synthesis.
-
Deprotonation: To a solution of methyl salicylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 1 hour.
-
Alkylation: Add 1-(bromomethyl)-2-ethylbenzene (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 70 °C for 12-16 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and quench with water. Add NaOH solution (2.0 eq) and heat the mixture to 90 °C for 4-6 hours to hydrolyze the methyl ester.
-
Workup: Cool the mixture to room temperature and acidify with 1M HCl until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
This protocol outlines the amide coupling using EDC and HOBt.
-
Activation: To a solution of 2-((2-ethylphenyl)methoxy)benzoic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add 3-aminopyridine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Chemical reaction pathway for the synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in in vitro experiments.
Troubleshooting Guides
Issue: Compound precipitates out of solution during stock preparation.
Possible Cause: The chosen solvent has a low solubilizing capacity for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
Solutions:
-
Solvent Screening: Test a panel of biocompatible solvents. While DMSO is a common starting point, other options like ethanol, methanol, or N,N-dimethylformamide (DMF) can be explored.
-
Co-solvents: Employ a mixture of solvents. For instance, a combination of DMSO and a less polar solvent might enhance solubility.
-
pH Adjustment: Since 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is a weakly basic compound, adjusting the pH of the solvent to a more acidic range can significantly improve its solubility.[1] Buffers such as citrate or acetate can be used.[1]
-
Gentle Heating and Sonication: Carefully warm the solution while sonicating to aid dissolution. However, be cautious of potential compound degradation at elevated temperatures.
Issue: Compound is soluble in the stock solution but precipitates upon dilution in aqueous media for the in vitro assay.
Possible Cause: The high concentration of the organic solvent in the stock solution is no longer sufficient to keep the compound dissolved when diluted in the aqueous assay buffer.
Solutions:
-
Formulation Strategies:
-
Surfactants: Incorporate non-ionic surfactants like Tween 80 or Pluronic F-68 into the assay medium to form micelles that can encapsulate the compound and increase its apparent solubility.[1]
-
Cyclodextrins: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes with the compound, thereby enhancing its aqueous solubility.[2]
-
Lipid-Based Formulations: For cell-based assays, consider formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), which can form fine emulsions upon dilution in aqueous media.[2][3]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is kept low (typically below 1%) to minimize its effect on the experiment and compound solubility.[4]
Frequently Asked Questions (FAQs)
1. What is the first step I should take if I observe poor solubility of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide?
The initial and most straightforward approach is to perform a solvent screening and pH adjustment. Since the compound has a pyridine ring, it is likely to be a weak base, and its solubility should increase in acidic conditions.
2. How can I determine the appropriate concentration of a surfactant or cyclodextrin to use?
A concentration-response curve should be generated. Start with a low concentration of the solubilizing agent and incrementally increase it while monitoring the solubility of your compound. It is also crucial to run parallel controls with the solubilizing agent alone to ensure it does not interfere with your assay.
3. Are there any chemical modifications that can improve the solubility of my compound?
Yes, two common chemical modification strategies are:
-
Salt Formation: Reacting the compound with an acid to form a salt can dramatically increase its aqueous solubility.[5] For a weakly basic compound like this, forming a hydrochloride or a mesylate salt could be beneficial.
-
Prodrug Synthesis: A more advanced approach involves synthesizing a more soluble prodrug that is converted to the active compound in vitro by cellular enzymes.
4. Can particle size reduction help with in vitro solubility?
Particle size reduction techniques like micronization or nanosuspension formation are primarily used to increase the dissolution rate of a compound, which is more relevant for in vivo oral absorption.[1][6] While it can have some impact on the apparent solubility in in vitro dissolution assays, it is generally not the primary approach for addressing solubility issues in homogenous in vitro assays.
Data Presentation: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the proportion of a water-miscible organic solvent. | Simple and quick to implement. | High concentrations of organic solvents can be toxic to cells or interfere with assays. |
| pH Adjustment | Ionizing the molecule to increase its interaction with water. | Very effective for ionizable compounds; easy to implement.[1] | Can alter the biological activity of the compound or affect assay conditions. |
| Surfactants | Forming micelles that encapsulate the hydrophobic compound. | Effective at low concentrations; a wide variety of surfactants are available.[1] | Can interfere with cell membranes and some assays. |
| Cyclodextrins | Forming inclusion complexes with the hydrophobic compound. | Generally well-tolerated in in vitro systems; can improve stability.[2] | Can have a saturable effect; may not be suitable for all compound structures. |
| Salt Formation | Creating a more polar, ionizable form of the compound. | Can significantly increase aqueous solubility and dissolution rate.[5] | Requires chemical modification; the counter-ion may have its own biological effects. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for dissolution.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Dissolve both 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide and the polymer in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can then be dissolved in the aqueous assay medium.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: How cyclodextrins enhance compound solubility.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting contamination in benzamide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of benzamide, particularly when using benzoyl chloride and ammonia as starting materials.
Issue: The final product is oily and does not solidify.
-
Possible Cause: The most likely cause of an oily product is the presence of unreacted benzoyl chloride. This can happen if the reaction is incomplete or if an insufficient amount of ammonia was used.
-
Solution:
-
Ensure that at least two equivalents of ammonia are used for every equivalent of benzoyl chloride. One equivalent acts as the nucleophile, while the second neutralizes the hydrochloric acid byproduct.[1]
-
Vigorously stir or shake the reaction mixture to ensure proper mixing of the reactants.
-
If an oily product is obtained, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.
-
If crystallization does not occur, it may be necessary to add more concentrated ammonia solution and continue stirring to ensure the reaction goes to completion.
-
Issue: The yield of benzamide is lower than expected.
-
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of benzoyl chloride to benzamide.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with any water present to form benzoic acid, a common impurity that will reduce the yield of the desired product.[2]
-
Loss of Product During Workup: Product can be lost during filtration and washing steps.
-
-
Solutions:
-
Reaction Time and Mixing: Ensure the reaction is stirred vigorously for a sufficient amount of time, typically 15-30 minutes, to allow for complete reaction.
-
Anhydrous Conditions: While the reaction is typically performed in aqueous ammonia, it is crucial to minimize the exposure of the starting benzoyl chloride to water before the reaction to prevent hydrolysis.
-
Washing: When washing the crude product, use ice-cold water to minimize the amount of benzamide that dissolves and is lost in the filtrate.
-
Issue: The benzamide crystals are discolored (e.g., yellow or brown).
-
Possible Cause: Discoloration can be caused by impurities from the starting materials or from side reactions. The presence of colored impurities in the benzoyl chloride is a common cause.
-
Solution: Recrystallization is an effective method for removing colored impurities. Dissolving the crude benzamide in a minimum amount of hot solvent (water is a good choice for benzamide) and then allowing it to cool slowly will result in the formation of purer, colorless crystals, leaving the colored impurities in the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common contaminant in benzamide synthesis from benzoyl chloride?
A1: The most common contaminant is benzoic acid. This is formed by the hydrolysis of the benzoyl chloride starting material if it comes into contact with water.[2]
Q2: How can I confirm the presence of benzoic acid in my benzamide product?
A2: The presence of benzoic acid can be confirmed by several methods:
-
Melting Point: A melting point determination of your product will show a lower and broader melting range than that of pure benzamide.
-
Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the characteristic peaks of benzoic acid in your sample. A broad O-H stretch in the IR spectrum is a strong indicator of a carboxylic acid impurity.
Q3: What is the best solvent for recrystallizing benzamide?
A3: Water is a commonly used and effective solvent for the recrystallization of benzamide. Benzamide is sparingly soluble in cold water but much more soluble in hot water, which are the ideal characteristics for a recrystallization solvent.
Q4: Why is it important to use an excess of ammonia in the synthesis?
A4: Two equivalents of ammonia are necessary for the reaction to proceed to completion. The first equivalent acts as the nucleophile to attack the carbonyl carbon of benzoyl chloride. The second equivalent acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the ammonia nucleophile, which would render it unreactive.[1]
Quantitative Data
Table 1: Physical Properties of Benzamide and Benzoic Acid
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Benzamide | 121.14 | 127-130 | White crystalline solid |
| Benzoic Acid | 122.12 | 122.4 | Colorless crystalline solid |
Table 2: Solubility of Benzamide in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 1.3[3][4] |
| 100 | Significantly more soluble, but specific quantitative data is not readily available in a simple tabular format. The principle of recrystallization relies on this large difference in solubility. |
Table 3: Key IR Spectroscopy Peaks for Benzamide and Benzoic Acid
| Functional Group | Benzamide Wavenumber (cm⁻¹) | Benzoic Acid Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3350-3150 (two bands for primary amide) | - | Medium to strong, broad |
| O-H Stretch | - | 3300-2500 | Very broad |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | Medium to weak |
| C=O Stretch | 1690-1630 | 1760-1680[5] | Strong, sharp |
| N-H Bend | ~1620 | - | Medium |
| C-O Stretch | - | 1320-1210[5] | Strong |
Table 4: ¹H NMR Chemical Shifts (in CDCl₃) for Benzamide and Benzoic Acid
| Proton Environment | Benzamide Chemical Shift (ppm) | Benzoic Acid Chemical Shift (ppm) | Multiplicity |
| -NH₂ | 5.8-6.5 | - | Broad singlet |
| -COOH | - | 10.0-13.0 | Broad singlet |
| Aromatic H (ortho) | ~7.8 | ~8.1 | Multiplet |
| Aromatic H (meta, para) | ~7.4-7.5 | ~7.4-7.6 | Multiplet |
Table 5: ¹³C NMR Chemical Shifts (in CDCl₃) for Benzamide and Benzoic Acid
| Carbon Environment | Benzamide Chemical Shift (ppm) | Benzoic Acid Chemical Shift (ppm) |
| C=O | ~169 | ~172[6][7][8] |
| Aromatic C (ipso) | ~134 | ~129[6] |
| Aromatic C (ortho) | ~127 | ~130[6] |
| Aromatic C (meta) | ~128 | ~128[6] |
| Aromatic C (para) | ~131 | ~134[6] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride
Materials:
-
Concentrated ammonia solution (NH₃)
-
Benzoyl chloride (C₆H₅COCl)
-
Ice bath
-
Conical flask
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
-
Distilled water
Procedure:
-
In a conical flask, place a measured volume of concentrated ammonia solution.
-
Cool the flask in an ice bath.
-
Slowly, and with constant stirring, add a measured amount of benzoyl chloride to the cold ammonia solution. A white precipitate of benzamide will form immediately.
-
Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction is complete.
-
Collect the crude benzamide by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted ammonia and ammonium chloride.
-
Allow the crystals to air dry or dry them in a desiccator.
Protocol 2: Recrystallization of Benzamide
Materials:
-
Crude benzamide
-
Distilled water
-
Beakers or Erlenmeyer flasks
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude benzamide in a beaker or Erlenmeyer flask.
-
Add a small amount of distilled water, just enough to cover the crystals.
-
Gently heat the mixture on a hot plate while stirring continuously.
-
Add small portions of hot distilled water until the benzamide completely dissolves. Avoid adding too much water.
-
If there are any insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure benzamide should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified benzamide crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold distilled water.
-
Dry the purified crystals.
Visualizations
References
- 1. spectrabase.com [spectrabase.com]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. rsc.org [rsc.org]
- 8. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
Technical Support Center: Optimization of N-Acylation Reactions
Welcome to the technical support center for N-acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during N-acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-acylation?
N-acylation is a fundamental chemical reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom of an amine or a related compound, forming an amide.[1] This reaction is widely used for the protection of amino groups in multi-step syntheses and is crucial for the formation of amide bonds in many pharmaceuticals and biologically active molecules.
Q2: What are the most common reagents used for N-acylation?
The most common acylating agents are acyl chlorides and acid anhydrides due to their high reactivity. Other reagents include carboxylic acids (often activated in situ), esters, and acyl azides. The choice of reagent depends on the substrate's reactivity, desired selectivity, and reaction conditions.
Q3: Why is a base typically added to N-acylation reactions?
A base is usually added to neutralize the acidic byproduct formed during the reaction, such as HCl when using an acyl chloride.[2] This prevents the protonation of the amine starting material, which would render it non-nucleophilic and stop the reaction. Common bases include tertiary amines like triethylamine or pyridine, or an aqueous base like sodium hydroxide in the Schotten-Baumann reaction.[2][3]
Q4: How can I monitor the progress of my N-acylation reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reagent and the appearance of the product spot. Other techniques like HPLC, GC, or NMR spectroscopy can also be used for more quantitative analysis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired amide product. What are the possible causes and solutions?
A: Low or no yield in N-acylation can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Mitigating Off-Target Effects of Pyridine-Based Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-based compounds. The focus is on identifying and mitigating off-target effects to enhance the specificity and safety of these molecules.
Frequently Asked Questions (FAQs)
Q1: My pyridine-based compound shows potent on-target activity but also significant toxicity in cell-based assays. What are the likely off-target liabilities?
A1: Pyridine-containing compounds, especially kinase inhibitors, are known to have several common off-target liabilities that can contribute to cellular toxicity. The most prevalent are:
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Kinase Promiscuity: The ATP-binding pocket is highly conserved across the human kinome. As many pyridine-based inhibitors are ATP-competitive, they can bind to and inhibit multiple kinases beyond the intended target. This can lead to the disruption of various signaling pathways and result in toxicity.[1][2]
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hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiotoxicity. The basic nitrogen in the pyridine ring can contribute to hERG binding.
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Cytochrome P450 (CYP) Inhibition: Pyridine rings can interact with the heme iron of CYP enzymes, leading to their inhibition. This can alter the metabolism of the compound itself or co-administered drugs, potentially leading to toxic accumulation.
Q2: How can I experimentally determine the off-target profile of my pyridine-based compound?
A2: A tiered approach is recommended to characterize the off-target profile of your compound:
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Initial Broad Screening:
-
Kinome Scanning: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) to screen your compound against a broad range of kinases (e.g., 400+ kinases) at a single high concentration (e.g., 1-10 µM). This will identify potential off-target kinases.
-
General Safety Panels: Screen against a panel of common off-target liabilities, including key CYPs and the hERG channel.
-
-
Dose-Response Confirmation:
-
For any "hits" from the initial screen, perform dose-response assays to determine the IC50 or Ki values for the off-target interactions. This will quantify the potency of your compound against these off-targets.
-
-
Cellular Target Engagement:
-
Cellular Thermal Shift Assay (CETSA®): This assay confirms that your compound binds to the intended target and potential off-targets in a cellular context.[3][4]
-
Phospho-protein Profiling: Use techniques like Western blotting or mass spectrometry-based phosphoproteomics to assess the phosphorylation status of downstream substrates of both the on-target and suspected off-target kinases in treated cells.
-
Q3: My pyridine-based kinase inhibitor is showing unexpected paradoxical activation of the target pathway. What could be the cause?
A3: Paradoxical pathway activation by kinase inhibitors, particularly in the MAPK pathway with RAF inhibitors, is a known phenomenon. In cells with wild-type BRAF, some inhibitors can promote the dimerization of RAF kinases (e.g., BRAF with CRAF), leading to the activation of downstream signaling despite inhibiting the monomeric target.[5] This can result in unexpected cellular responses. It is crucial to characterize the signaling pathway's activation status in different genetic backgrounds to identify such effects.
Troubleshooting Guides
Problem 1: High Off-Target Kinase Activity
Symptoms:
-
Your compound shows high potency against multiple kinases in a kinome scan.
-
You observe a phenotype in cellular assays that is inconsistent with the known function of the intended target.
Possible Causes:
-
The pharmacophore of your compound fits the ATP-binding site of numerous kinases.
-
The compound conformation is not optimal for selective binding to the intended target.
Solutions:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound to improve selectivity. Focus on substitutions on and around the pyridine ring to exploit differences in the amino acid residues lining the ATP-binding pockets of different kinases.
-
Targeting Inactive Kinase Conformations: Design inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of your target kinase. This conformation is often less conserved across the kinome, leading to improved selectivity. The blockbuster drug imatinib, for instance, achieves its selectivity in part by binding to the inactive conformation of Abl kinase.[6][7]
-
Computational Modeling: Use molecular docking and free energy calculations to predict the binding modes and affinities of your compound and its analogs to both the on-target and key off-target kinases. This can guide your medicinal chemistry efforts.
Problem 2: Significant hERG Inhibition
Symptoms:
-
Your compound shows a low IC50 value in a hERG binding or functional assay.
-
You observe cardiotoxic effects in in vivo studies.
Possible Causes:
-
The basicity of the pyridine nitrogen contributes to a key interaction with the hERG channel pore.
-
High lipophilicity of the compound can also increase hERG liability.
Solutions:
-
Reduce Basicity: Modify the electronic properties of the pyridine ring by introducing electron-withdrawing groups to lower the pKa of the nitrogen atom.
-
Decrease Lipophilicity: Reduce the overall lipophilicity (LogP) of the molecule by adding polar functional groups or reducing the size of hydrophobic moieties.
-
Introduce Steric Hindrance: Add bulky groups that sterically clash with the hERG channel binding site but are tolerated by the on-target kinase.
-
Scaffold Hopping: Replace the pyridine core with a different heterocyclic system that has a lower propensity for hERG binding while maintaining on-target activity.
Data Presentation
Table 1: Example of Improving Kinase Selectivity through Medicinal Chemistry
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Parent Compound | 10 | 50 | 100 | 5 |
| Analog 1 (R=Cl) | 15 | 500 | 800 | 33 |
| Analog 2 (R=OMe) | 8 | 80 | 150 | 10 |
| Analog 3 (Scaffold Hop) | 25 | >10,000 | >10,000 | >400 |
This table illustrates how chemical modifications can significantly improve the selectivity of a pyridine-based compound against off-target kinases.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening (Abbreviated)
This protocol provides a general workflow for an in vitro kinase assay to determine the IC50 of a compound against a panel of kinases.
-
Prepare Reagents:
-
Dilute recombinant kinases to the appropriate concentration in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase).
-
Prepare a stock solution of radiolabeled ATP ([γ-³²P]ATP).
-
Prepare a serial dilution of the test compound.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the compound concentration.
-
Calculate the IC50 value using a suitable curve-fitting algorithm.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) - High Throughput (Abbreviated)
This protocol outlines a high-throughput CETSA® experiment to assess target engagement in cells.[3]
-
Cell Treatment:
-
Seed cells in 384-well plates and incubate overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 1 hour).
-
-
Heat Shock:
-
Apply a heat shock to the plates for a short duration (e.g., 3 minutes) at a range of temperatures to generate a melt curve, or at a single optimized temperature for isothermal analysis.
-
-
Cell Lysis:
-
Lyse the cells to release the proteins.
-
-
Detection:
-
Transfer the lysate to a detection plate.
-
Use a proximity-based immunoassay (e.g., AlphaLISA® or HTRF®) with two antibodies targeting the protein of interest to detect the amount of soluble (non-denatured) protein.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the compound concentration.
-
A shift in the melting temperature (Tm) or an increase in soluble protein at a specific temperature in the presence of the compound indicates target engagement.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
Technical Support Center: Enhancing the Stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in solution?
A1: Based on its chemical structure, the two primary degradation pathways for this compound are:
-
Hydrolysis of the benzamide bond: This can be catalyzed by both acidic and basic conditions, leading to the formation of 2-((2-ethylphenyl)methoxy)benzoic acid and 3-aminopyridine.
-
Oxidation of the benzyl ether linkage: The ether linkage can be susceptible to oxidative cleavage, particularly in the presence of oxidizing agents or under photolytic conditions. The pyridine ring may also be susceptible to photodegradation.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is expected to be significantly influenced by pH. The benzamide linkage is susceptible to both acid- and base-catalyzed hydrolysis. The pyridine moiety, being basic, will be protonated at acidic pH, which can influence its electronic properties and susceptibility to degradation. Generally, a neutral to slightly acidic pH range is often optimal for the stability of similar compounds, but this needs to be determined experimentally.
Q3: What are the initial signs of compound degradation in my solution?
A3: Initial signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of a precipitate, which could be a degradation product or the parent compound crashing out of solution due to changes in its chemical form.
-
A decrease in the expected biological activity or potency of the solution.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q4: How can I improve the solubility of this compound to prepare stable stock solutions?
A4: Due to its structural characteristics, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is likely to have poor aqueous solubility. To prepare stable stock solutions, consider the following:
-
Co-solvents: Use of water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can significantly increase solubility.
-
pH adjustment: For this basic compound, adjusting the pH to the acidic range will protonate the pyridine nitrogen, forming a more soluble salt. However, the potential for acid-catalyzed hydrolysis must be considered.
-
Cyclodextrins: Encapsulation of the molecule within cyclodextrin cavities, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance aqueous solubility and stability.
Troubleshooting Guides
Issue 1: Compound Precipitation from Solution
Symptoms:
-
Visible solid particles or cloudiness in the solution upon standing or temperature change.
-
Inconsistent results in biological assays.
Possible Causes:
-
The concentration of the compound exceeds its solubility in the chosen solvent system.
-
A change in temperature affecting solubility.
-
pH of the solution has shifted, leading to the precipitation of the free base.
-
Degradation of the compound to a less soluble product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Solubility Limit | Determine the approximate solubility of the compound in your chosen solvent system at the desired temperature. |
| 2 | Adjust Solvent Composition | Increase the proportion of the organic co-solvent or try a different co-solvent system. |
| 3 | Control pH | If using an aqueous buffer, ensure the pH is maintained in a range where the compound is sufficiently soluble. For this basic compound, a slightly acidic pH may be beneficial. |
| 4 | Consider Solubilizing Excipients | Evaluate the use of cyclodextrins (e.g., HP-β-CD) to enhance and maintain solubility. |
| 5 | Filter the Solution | If precipitation is suspected to be from a small amount of insoluble material, filtering the solution through a 0.22 µm filter after preparation may help. |
Issue 2: Loss of Compound Potency or Activity Over Time
Symptoms:
-
Decreased biological effect in assays compared to freshly prepared solutions.
-
A decrease in the peak area of the parent compound in HPLC analysis over time.
Possible Causes:
-
Chemical degradation of the compound (e.g., hydrolysis, oxidation).
-
Adsorption of the compound to container surfaces.
-
Photodegradation if the solution is exposed to light.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Forced Degradation Study | Expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify the likely degradation pathways. This will inform the development of a stability-indicating analytical method. |
| 2 | Optimize Solution pH | Conduct a pH-rate profile study to determine the pH of maximum stability. Prepare solutions in a series of buffers across a pH range (e.g., 2-10) and monitor the compound's concentration over time. |
| 3 | Protect from Light | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation. |
| 4 | Use Inert Containers | Use polypropylene or glass containers that are known to have low binding affinity for small molecules. |
| 5 | Evaluate Formulation Strategies | Investigate the stabilizing effects of co-solvents or cyclodextrins by preparing formulations and monitoring stability over time compared to an unformulated control. |
Data Presentation
The following tables provide representative quantitative data for the stability of structurally similar compounds to illustrate the effects of different conditions and formulation approaches. Note: This data is for illustrative purposes and the actual stability of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide should be determined experimentally.
Table 1: Illustrative pH-Dependent Hydrolysis of a Benzamide Analog
| pH | Temperature (°C) | Apparent First-Order Rate Constant (kobs, day-1) | Half-life (t1/2, days) |
| 2.0 | 40 | 0.045 | 15.4 |
| 4.0 | 40 | 0.010 | 69.3 |
| 7.0 | 40 | 0.005 | 138.6 |
| 9.0 | 40 | 0.025 | 27.7 |
| 7.0 | 25 | 0.0015 | 462.1 |
Table 2: Example of Co-solvent Effect on the Stability of a Benzyl Ether Compound at 40°C
| Solvent System (v/v) | Apparent First-Order Rate Constant (kobs, day-1) | Half-life (t1/2, days) |
| Water | 0.020 | 34.7 |
| 20% Ethanol in Water | 0.012 | 57.8 |
| 20% Propylene Glycol in Water | 0.010 | 69.3 |
| 20% PEG 400 in Water | 0.008 | 86.6 |
Table 3: Enhancement of Solubility and Stability of a Poorly Soluble Basic Drug with HP-β-CD
| Formulation | Solubility (mg/mL) | % Remaining after 14 days at 40°C |
| Aqueous Buffer (pH 7.0) | 0.05 | 85% |
| 5% HP-β-CD in Buffer | 1.2 | 95% |
| 10% HP-β-CD in Buffer | 3.5 | 98% |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples and a control (untreated) sample by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Prepare Cyclodextrin Solution: Prepare solutions of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Add Compound: Add an excess amount of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide to each cyclodextrin solution.
-
Equilibrate: Shake the suspensions at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter: Filter the suspensions through a 0.22 µm syringe filter to remove the undissolved compound.
-
Determine Concentration: Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound. This will give the solubility in each cyclodextrin concentration.
-
Assess Stability: Store the prepared formulations at various temperatures and time points and monitor the compound concentration by HPLC to assess stability.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Logical workflow for formulation development.
Technical Support Center: Method Validation for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide quantification, a critical process in drug development and quality control. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide quantification?
A1: According to the International Council on Harmonisation (ICH) guideline Q2(R1), the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[3]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q2: Which analytical technique is most suitable for the quantification of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and robust method for the quantification of small molecules like 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in pharmaceutical formulations.[4][5] Liquid chromatography-mass spectrometry (LC-MS) can also be employed for higher sensitivity and selectivity, especially for impurity profiling.[6][7]
Q3: How do I demonstrate the specificity of my analytical method?
A3: Specificity is demonstrated by showing that the method is not affected by the presence of impurities, degradation products, or placebo components. This can be achieved by:
-
Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method should be able to separate the main peak of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide from any degradation peaks.
-
Placebo Analysis: Analyzing a placebo (formulation without the active pharmaceutical ingredient) to ensure that no interfering peaks are observed at the retention time of the analyte.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the purity of the analyte peak.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column Overload: Injecting too high a concentration of the sample.
-
Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.[8]
-
Column Degradation: The stationary phase of the column is deteriorating.
-
Secondary Interactions: Silanol groups on the silica-based column interacting with the basic nitrogen of the pyridine ring in the analyte.
-
-
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample to an appropriate concentration.
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained compounds.
-
Mobile Phase Modifier: Add a competitor (e.g., triethylamine) to the mobile phase to block active silanol sites.
-
Column Replacement: If the column is old or has been used extensively, replace it with a new one.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Pump Malfunction: Fluctuations in the pump flow rate.[5]
-
Leaks in the System: Leaks can cause a drop in pressure and affect the flow rate.[5]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffered solutions.[10]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[9]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
-
Solutions:
-
System Maintenance: Regularly check for leaks and perform pump maintenance.
-
Degas Mobile Phase: Properly degas the mobile phase before use to prevent air bubbles in the pump.[5]
-
Standardized Mobile Phase Preparation: Use a precise and consistent procedure for preparing the mobile phase.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.[9]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting the analysis.
-
Issue 3: Failure to Meet Linearity Requirements (Low Correlation Coefficient)
-
Possible Causes:
-
Inappropriate Concentration Range: The selected concentration range may be too wide, leading to detector saturation at the higher end.
-
Sample Adsorption: The analyte may be adsorbing to the vials or parts of the HPLC system at low concentrations.
-
Inaccurate Standard Preparation: Errors in the preparation of stock and working standard solutions.
-
Detector Non-linearity: The detector response may not be linear across the entire concentration range.
-
-
Solutions:
-
Narrow the Concentration Range: Focus on a narrower range that is relevant to the expected sample concentrations.
-
Use Silanized Vials: To prevent adsorption of the analyte to glass surfaces.
-
Careful Standard Preparation: Use calibrated pipettes and volumetric flasks for accurate preparation of standards.
-
Check Detector Settings: Ensure the detector settings are appropriate for the concentration range being analyzed.
-
Quantitative Data Summary
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125,430 |
| 10 | 251,890 |
| 25 | 630,120 |
| 50 | 1,248,750 |
| 100 | 2,505,600 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.6 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from the LOQ to 150% of the target concentration.
Protocol 2: Linearity Assessment
-
Prepare at least five concentrations of the analyte across the expected range.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Logic for Chromatographic Issues.
References
- 1. jordilabs.com [jordilabs.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jetir.org [jetir.org]
- 6. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Troubleshooting HPLC Mobile Phase Issues | Sartorius [sartorius.com]
Technical Support Center: Addressing Poor Cell Permeability of Novel Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor cell permeability for a novel compound?
Poor cell permeability can stem from a variety of physicochemical and biological factors. Key contributors include:
-
High Molecular Weight: Generally, compounds with a molecular weight greater than 500 Daltons exhibit lower passive diffusion across cell membranes.
-
Poor Lipophilicity: The lipid bilayer of the cell membrane hinders the passage of highly polar (hydrophilic) molecules. A low octanol-water partition coefficient (LogP) is often indicative of poor permeability.[1]
-
High Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor permeability as it reflects a high number of hydrogen bond donors and acceptors.
-
Charge: Charged molecules typically exhibit lower permeability compared to neutral ones due to the hydrophobic nature of the cell membrane.[2]
-
Efflux Transporter Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), leading to low intracellular accumulation.[3][4]
Q2: How do I choose the right in vitro permeability assay for my compound?
The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay depends on the stage of your research and the specific questions you are asking.
-
PAMPA: This is a high-throughput, cost-effective assay that models passive diffusion across an artificial lipid membrane. It is ideal for early-stage screening of a large number of compounds to rank order them based on their passive permeability.[1][5][6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions and express relevant transporters, mimicking the intestinal epithelium.[7][8][9][10][11] It is considered the gold standard for in vitro prediction of oral drug absorption as it can assess passive diffusion, active transport, and efflux mechanisms.[8][12]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to permeability?
The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[3][13][14] This classification helps in predicting a drug's in vivo absorption characteristics.
| BCS Class | Solubility | Permeability | Absorption Characteristics |
| Class I | High | High | Well absorbed.[13] |
| Class II | Low | High | Absorption is limited by solubility.[13] |
| Class III | High | Low | Absorption is limited by permeability.[13] |
| Class IV | Low | Low | Poorly absorbed.[13] |
Troubleshooting Guides
Issue: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Poor Passive Permeability | 1. Review Physicochemical Properties: Analyze the compound's molecular weight, LogP, and PSA. Consider chemical modifications to optimize these properties. 2. Perform PAMPA Assay: This will confirm if the low permeability is due to poor passive diffusion. A low Papp value in both assays suggests a need for structural modification. |
| Active Efflux | 1. Conduct Bidirectional Caco-2 Assay: Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[7] 2. Use Transporter Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-B permeability increases. |
| Low Compound Recovery | 1. Check for Non-specific Binding: Use low-binding plates and ensure proper sample handling.[8] 2. Assess Compound Stability: Verify the stability of your compound in the assay buffer and conditions.[8] 3. Evaluate Metabolism: Caco-2 cells have some metabolic activity. Analyze for the presence of metabolites.[10] |
Issue: High Variability in Permeability Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Caco-2 Monolayer Integrity | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory before and after the experiment.[8][9] 2. Lucifer Yellow Permeability: Use a fluorescent marker like Lucifer Yellow to check for monolayer integrity. High leakage indicates a compromised barrier.[8] 3. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding density, and culture duration (typically 21 days).[8][9] |
| Experimental Technique | 1. Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when adding and removing samples from the apical and basolateral compartments. 2. Stirring/Shaking: Use a consistent and appropriate shaking speed during incubation to minimize the impact of the unstirred water layer.[15] |
Experimental Protocols
Detailed Caco-2 Permeability Assay Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-23 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium every 2-3 days.[9][12]
-
Confirm monolayer integrity by measuring TEER and/or Lucifer Yellow permeability.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of the test compound in the transport buffer at the desired concentration. Include control compounds with known permeability characteristics (e.g., propranolol for high permeability and atenolol for low permeability).
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B-A for Efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Detailed PAMPA Protocol
-
Membrane Coating:
-
Prepare a solution of a lipid (e.g., 2% lecithin in dodecane) to mimic a biological membrane.
-
Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.[16]
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare the dosing solutions of the test compounds in the same buffer.
-
Add the dosing solutions to the wells of the coated donor plate.
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) in cm/s using a relevant equation that accounts for the volumes and concentrations in the donor and acceptor wells.
-
Data Presentation
Table 1: Physicochemical Properties and their Influence on Passive Permeability
| Property | Favorable for High Permeability | Unfavorable for High Permeability |
| Molecular Weight (Da) | < 500 | > 500 |
| LogP | 1 - 5 | < 1 or > 5 |
| Polar Surface Area (Ų) | < 140 | > 140 |
| Hydrogen Bond Donors | ≤ 5 | > 5 |
| Hydrogen Bond Acceptors | ≤ 10 | > 10 |
| Charge at physiological pH | Neutral | Charged |
Table 2: Strategies to Enhance Cell Permeability
| Strategy | Mechanism of Action | Example Application |
| Prodrugs | Masking polar functional groups to increase lipophilicity. The prodrug is enzymatically or chemically converted to the active drug in vivo.[2] | Ester prodrugs of carboxylic acids or phosphate prodrugs of hydroxyl groups. |
| Nanoparticles | Encapsulating the drug to protect it from degradation and facilitate its transport across cell membranes. Can be surface-modified for targeted delivery.[8] | Liposomes, polymeric nanoparticles, solid lipid nanoparticles. |
| Permeation Enhancers | Temporarily disrupting the integrity of the cell membrane or tight junctions to allow for increased drug passage.[8] | Fatty acids, bile salts, surfactants. |
| Ion Pairing | Forming a neutral complex between a charged drug and a counter-ion, which increases the lipophilicity of the complex and enhances its permeability.[8] | Pairing a cationic drug with an anionic counter-ion like an alkyl sulfate. |
Visualizations
Caption: General pathway of oral drug absorption and the influence of efflux transporters.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Decision tree for addressing poor compound permeability.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. fda.gov [fda.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In Vitro Permeability Assays [merckmillipore.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. bioassaysys.com [bioassaysys.com]
Technical Support Center: Minimizing Degradation of Benzamide Compounds During Storage
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize the degradation of benzamide compounds during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzamide compounds?
A1: Benzamide compounds are susceptible to degradation through several primary pathways:
-
Hydrolysis: This is one of the most common degradation routes for benzamides. The amide bond can be cleaved by water, a reaction that is catalyzed by both acids and bases, to form a carboxylic acid and an amine. Amides are generally more stable to hydrolysis than esters.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation. This process can be accelerated by exposure to light or the presence of certain metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Degradation: High temperatures can cause the breakdown of benzamide compounds.
Q2: What are the initial signs of degradation in my benzamide sample?
A2: Visual signs of degradation can include a change in color (e.g., development of a brownish or yellowish tint), a change in physical state (e.g., from a free-flowing powder to a caked or clumpy material), or the development of an unusual odor. For solutions, precipitation or a change in clarity may indicate degradation. However, significant degradation can occur without any visible changes, making analytical testing crucial.
Q3: How can I prevent hydrolysis of my benzamide compounds during storage?
A3: To minimize hydrolysis, it is critical to protect the compound from moisture.[2] Strategies include:
-
Storing the compound in a desiccator or a controlled low-humidity environment.
-
Using tightly sealed containers with a desiccant.
-
For solid dosage forms, using excipients with low water content.[1]
-
For liquid formulations, preparing them as dry powders for reconstitution before use can minimize hydrolysis.[1]
Q4: My benzamide compound is stored in a freezer. Is it still susceptible to degradation?
A4: While storing at low temperatures significantly slows down most degradation reactions, it does not eliminate them entirely. For solid samples, temperature fluctuations during freezer cycles can lead to moisture condensation, potentially accelerating hydrolysis. For solutions, freezing can cause phase separation and concentration of solutes, which might affect stability. It is crucial to use appropriate, tightly sealed containers even during freezer storage.
Q5: I have observed unexpected peaks in my HPLC analysis of a stored benzamide sample. What could be the cause?
A5: Unexpected peaks in an HPLC chromatogram can arise from several sources:
-
Degradation Products: These are new chemical entities formed from the breakdown of the parent benzamide compound.
-
Excipient Interactions: The benzamide may have reacted with an excipient in the formulation. For example, lactose, a common excipient, can undergo Maillard reactions with drugs that have primary amine groups.[3]
-
Contamination: The sample may have been contaminated during preparation or storage.
-
Systematic Issues: Ghost peaks can originate from mobile phase contaminants or carryover from previous injections.[4]
A systematic troubleshooting approach, as outlined in the guides below, is necessary to identify the source of the unexpected peaks.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation of a Solid Benzamide Compound
This guide will help you troubleshoot unexpected degradation of a solid benzamide compound during storage.
| Symptom | Possible Cause | Recommended Action |
| Discoloration (e.g., yellowing or browning) | Photodegradation or Oxidation | 1. Review storage conditions. Was the compound exposed to light? 2. Store the compound in an amber vial or a light-blocking container. 3. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Caking or clumping of the powder | Moisture absorption leading to potential hydrolysis | 1. Check the relative humidity of the storage environment. 2. Store the compound in a desiccator with a fresh desiccant. 3. Ensure the container is tightly sealed. |
| Loss of potency confirmed by assay | Hydrolysis, thermal degradation, or other chemical reactions | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and pathways. 2. Analyze the sample using a stability-indicating HPLC method to separate and quantify the parent compound and any degradants. 3. Review the storage temperature and protect from extreme heat. |
Guide 2: Troubleshooting Issues in Liquid Formulations of Benzamide Compounds
This guide addresses common stability issues encountered with benzamide compounds in solution.
| Symptom | Possible Cause | Recommended Action |
| Precipitation or crystal formation | Change in solubility due to pH shift or temperature fluctuations. | 1. Measure the pH of the solution and compare it to the initial value. 2. Use a buffer to maintain a stable pH.[5] 3. Evaluate the effect of temperature on solubility and store at a constant, appropriate temperature. |
| Cloudiness or haziness | Degradation leading to insoluble products or microbial growth. | 1. Analyze the solution for degradation products. 2. If microbial contamination is suspected, perform appropriate microbiological testing. Consider adding a preservative if the formulation allows. |
| Significant drop in pH | Hydrolysis leading to the formation of a carboxylic acid. | 1. Confirm hydrolysis by identifying the carboxylic acid degradation product. 2. Reformulate with a suitable buffer system to maintain pH. 3. Consider preparing the formulation in a non-aqueous solvent if feasible. |
Data on Benzamide Stability
The stability of benzamide compounds is highly dependent on the specific storage conditions. The following tables summarize typical degradation behaviors under various stress conditions.
Table 1: Influence of pH on Hydrolysis of Benzamide
| pH | Temperature (°C) | Condition | Degradation Products | Observations |
| 1.0 | 25-85 | 0.1 M HCl | Benzoic acid, Ammonium chloride | Rate of hydrolysis increases with temperature. |
| 7.0 | 25 | Neutral water | Benzoic acid, Ammonia | Very slow degradation compared to acidic or basic conditions. |
| 13.0 | 25-85 | 0.1 M NaOH | Sodium benzoate, Ammonia | Rate of hydrolysis is significantly faster than in acidic or neutral conditions. |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Protocol | Primary Degradation Pathway | Common Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis | Benzoic acid and the corresponding amine/ammonia |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 2-8 hours | Hydrolysis | Benzoate salt and the corresponding amine/ammonia |
| Oxidation | 3-30% H₂O₂ at room temperature for 24 hours | Oxidation | Oxidized derivatives of the aromatic ring and/or side chains |
| Thermal Degradation | Dry heat at 80°C for 48-72 hours | Thermal Decomposition | Varies depending on the compound's structure |
| Photodegradation | Exposure to UV (254 nm) and visible light | Photolysis | Varies, can involve ring opening or other complex reactions |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Benzamide Drug Substance
Objective: To investigate the intrinsic stability of a benzamide compound and identify potential degradation products.
Materials:
-
Benzamide compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
30% Hydrogen peroxide
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a UV or DAD detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the benzamide compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid benzamide compound in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At appropriate time points, weigh a portion of the solid, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation (Solid State):
-
Place a thin layer of the solid benzamide compound in a petri dish.
-
Expose the sample to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the compatibility of a benzamide drug substance with common pharmaceutical excipients.
Materials:
-
Benzamide drug substance
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone)
-
HPLC grade solvents
-
Vials with stoppers
-
Stability chambers (e.g., 40°C/75% RH)
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of the benzamide drug substance and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a sample of the pure drug substance as a control.
-
For a "wet mix" condition, add a small amount of water (e.g., 5% w/w) to a separate set of binary mixtures.
-
-
Storage:
-
Place the prepared samples in loosely stoppered vials to allow for exposure to the storage conditions.
-
Store the vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).
-
-
Analysis:
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, caking, liquefaction).
-
Prepare solutions of each sample and analyze by a stability-indicating HPLC method.
-
Compare the chromatograms of the binary mixtures to that of the pure drug substance stored under the same conditions. The appearance of new peaks or a significant loss of the parent drug peak in the binary mixture indicates an incompatibility.
-
Visualizations
Caption: Primary degradation pathways for benzamide compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected HPLC peaks.
References
Technical Support Center: Refining Purification Techniques for Substituted Benzamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted benzamides.
Crystallization Troubleshooting Guide
Question: My substituted benzamide is not crystallizing from the solution. What steps can I take?
Answer:
Several factors can inhibit crystallization. Here is a step-by-step troubleshooting guide:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
Reduce Solvent Volume: Your compound may be too dilute. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
-
Re-evaluate Solvent System: If the above methods fail, the solvent may not be optimal. The ideal solvent should dissolve the compound when hot but not when cold. Consider using a different solvent or a co-solvent system.
Question: My compound is "oiling out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid. To address this:
-
Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point significantly lower than the melting point of your substituted benzamide.
-
Increase Solvent Volume: Add more solvent to dissolve the oil, then cool the solution slowly.
-
Change the Solvent System: A different solvent or a mixture of solvents might be necessary to promote proper crystal lattice formation.
Question: The crystals form too quickly, potentially trapping impurities. How can I slow down the crystallization process?
Answer:
Rapid crystallization often leads to lower purity. To encourage slower, more controlled crystal growth:
-
Insulate the Flask: After heating to dissolve the solid, wrap the flask in glass wool or another insulating material to slow the rate of cooling.
-
Use a Dewar Flask: For very slow cooling, place the flask in a Dewar flask.
-
Gradual Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Question: The recovery of my purified substituted benzamide is very low. What are the likely causes and solutions?
Answer:
Poor recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. Concentrate the solution by evaporation and cool again.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure the filtration apparatus is pre-heated and the solution is kept hot.
-
Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, recovery will be low. Re-evaluate your solvent system.
-
Multiple Transfer Steps: Minimize the number of times you transfer the solid or solution to reduce mechanical losses.
Chromatography Troubleshooting Guide
Question: I am seeing peak tailing in the HPLC analysis of my substituted benzamide. What could be the cause and how do I fix it?
Answer:
Peak tailing, where the peak is asymmetrically skewed towards the end, is a common issue in HPLC and can be caused by:
-
Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica-based stationary phase.
-
Solution: Add a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block these active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Degradation: The column may be nearing the end of its life.
-
Solution: Replace the column.
-
Question: My HPLC peaks are fronting. What is the reason for this?
Answer:
Peak fronting, the inverse of tailing, is most commonly caused by:
-
Sample Overload: This is the most frequent reason for fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure your sample is completely dissolved before injection. A different injection solvent may be needed.
-
Question: I am having difficulty separating regioisomers of my substituted benzamide by column chromatography. What can I do?
Answer:
Separating regioisomers can be challenging due to their similar polarities. Here are some strategies:
-
Optimize the Mobile Phase:
-
Solvent Strength: Carefully adjust the polarity of the eluent. A small change in the ratio of your solvents (e.g., ethyl acetate and hexane) can significantly impact resolution.
-
Solvent System: Try a different combination of solvents. For example, if a hexane/ethyl acetate system is not working, consider dichloromethane/methanol.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different stationary phase may be required. Consider using a more polar silica gel or an alumina column.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard column chromatography.
Frequently Asked Questions (FAQs)
Crystallization
-
Q1: How do I choose the best solvent for recrystallizing my substituted benzamide?
-
A1: The ideal solvent will dissolve your compound when hot but not when it is cold. A good starting point is to test the solubility of a small amount of your compound in various solvents at room and elevated temperatures. Common solvents for benzamides include ethanol, isopropanol, acetone, and water, or mixtures of these.
-
-
Q2: Can I use a mixture of solvents for recrystallization?
-
A2: Yes, a co-solvent system is often effective. This typically involves one solvent in which the compound is soluble and another in which it is insoluble. Dissolve the compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Q3: What is the purpose of washing the crystals after filtration?
-
A3: Washing the crystals with a small amount of cold solvent removes any residual mother liquor that may contain impurities. It is crucial to use a cold solvent to minimize the loss of your purified product.
-
Chromatography
-
Q4: How do I select an appropriate solvent system for TLC analysis of my substituted benzamide?
-
A4: A good starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane. You can then adjust the ratio to achieve an Rf value for your compound of interest between 0.2 and 0.4, which is ideal for subsequent column chromatography. For more polar benzamides, a more polar eluent like dichloromethane/methanol may be necessary.
-
-
Q5: What is the relationship between TLC and column chromatography?
-
A5: Thin-layer chromatography (TLC) is a rapid and inexpensive technique used to determine the optimal solvent system for a separation by column chromatography. The solvent system that provides good separation and an appropriate Rf value on TLC is typically a good starting point for the column.
-
-
Q6: When should I consider using HPLC instead of column chromatography for purification?
-
A6: HPLC is preferred when you need to separate compounds with very similar polarities, such as regioisomers or diastereomers, that cannot be resolved by standard column chromatography. It is also used when a very high degree of purity is required.
-
Data Presentation
Table 1: Recrystallization of Substituted Benzamides - Solvent Effects on Yield and Purity
| Substituted Benzamide | Recrystallization Solvent | Yield (%) | Purity (%) |
| 4-Aminobenzamide | Ethanol/Water | 95.5 | 99.3 |
| 4-Aminobenzamide | Water | 91.1 | 99.1 |
| p-Nitobenzamide | Ethanol/Water | 98.7 | 98.5 |
Note: Data compiled from multiple sources. Purity was determined by HPLC.
Table 2: Column Chromatography of a Mixture of Benzamide and a More Polar Impurity
| Mobile Phase (Ethyl Acetate:Hexane) | Rf of Benzamide | Rf of Impurity | Resolution (ΔRf) |
| 1:4 | 0.25 | 0.10 | 0.15 |
| 1:3 | 0.35 | 0.15 | 0.20 |
| 1:2 | 0.50 | 0.25 | 0.25 |
| 1:1 | 0.70 | 0.45 | 0.25 |
Note: Data is illustrative and based on typical chromatographic behavior. Optimal resolution is often achieved when the compound of interest has an Rf between 0.2 and 0.4.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Substituted Benzamide
-
Dissolution: In an Erlenmeyer flask, add the crude substituted benzamide and a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude substituted benzamide in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted benzamide.
Visualizations
Validation & Comparative
"validating the antifungal activity of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide"
Comparative Antifungal Activity of N-Arylbenzamide Derivatives
A Comprehensive Guide for Researchers in Drug Development
This guide provides a comparative analysis of the antifungal activity of N-arylbenzamide derivatives, a class of compounds with demonstrated potential for combating fungal infections. Due to the limited availability of public data on the specific compound 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, this guide focuses on structurally related N-phenylbenzamides and other benzamide derivatives. The data presented here is compiled from various studies to offer a comparative perspective on their efficacy against clinically relevant fungal pathogens. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Benzamide Derivatives and Standard Antifungals
The antifungal activity of various benzamide derivatives is summarized below, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of their efficacy. For comparison, data for the widely used antifungal agent Fluconazole is also included. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1]
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| N-phenylbenzamide Derivatives | |||
| Compound 3a (N-phenylbenzamide) | Candida albicans | >100 | [2] |
| Compound 3b (4-methoxy-N-phenylbenzamide) | Candida albicans | 50 | [2] |
| Compound 3c (4-chloro-N-phenylbenzamide) | Candida albicans | 25 | [2] |
| Compound 16g (a nicotinamide derivative) | Candida albicans SC5314 | 0.25 | [3] |
| Compound 16g | Fluconazole-resistant C. albicans | 0.125 - 1 | [3] |
| Picolinamide/Benzamide Scaffolds | |||
| (A representative benzamide) | Saccharomyces cerevisiae | < 2.5 | [4] |
| Standard Antifungal | |||
| Fluconazole | Candida albicans SC5314 | 0.25 - 2 | [3] |
| Micafungin | Candida albicans | 0.015 - 0.5 | [5] |
| Micafungin | Aspergillus fumigatus | ≤0.125 (MEC) | [5] |
Note: The data above is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. MIC values for N-phenylbenzamides are generally moderate, but structural modifications, as seen in nicotinamide derivative 16g , can significantly enhance antifungal potency, even against drug-resistant strains.[3]
Experimental Protocols
A standardized method for determining the antifungal activity of a compound is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique.
Broth Microdilution Antifungal Susceptibility Testing Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[6]
1. Preparation of Fungal Inoculum:
-
Fungal strains are stored as frozen stocks at -80°C in 35% glycerol.
-
Before each experiment, a small amount of the frozen stock is thawed and cultured overnight in Sabouraud Dextrose Broth at 30°C with agitation.[6]
-
The fungal cells are then collected by centrifugation, washed with PBS, and resuspended in RPMI 1640 medium.
-
The cell suspension is adjusted to a final concentration of approximately 2 x 10³ cells/mL for Candida species.[6]
2. Preparation of Antifungal Compounds:
-
The test compounds and control drugs (e.g., Fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates to achieve a range of final concentrations. The final volume in each well is typically 100 µL.[6]
3. Incubation:
-
The prepared fungal inoculum (100 µL) is added to each well of the microtiter plate containing the serially diluted compounds.
-
The plates are incubated at 35°C for 24 to 48 hours. For slower-growing fungi like Cryptococcus species, incubation may be extended to 72 hours.[7]
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the plates are examined visually or with a spectrophotometric reader to assess fungal growth.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[7]
Visualizing Experimental Workflow and Biological Pathways
Workflow for Antifungal Susceptibility Testing
The following diagram illustrates the key steps in the broth microdilution method for assessing the antifungal activity of a test compound.
Workflow for broth microdilution antifungal susceptibility testing.
Potential Signaling Pathway Inhibition by Benzamide Antifungals
Some benzamide and picolinamide compounds have been shown to target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in yeast.[4] Inhibition of this protein disrupts lipid metabolism and signaling, leading to fungal cell death.
Inhibition of the Sec14p signaling pathway by benzamide compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
"comparative study of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide and existing fungicides"
An Objective Comparison of a Representative Picolinamide Fungicide with Established Strobilurin and Triazole Fungicides, Supported by Experimental Data.
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data for the specific compound 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide is not publicly available. This guide therefore presents a comparative study of a representative novel picolinamide fungicide, which shares structural and mechanistic similarities, against established classes of fungicides. The data presented is a synthesis of findings from various scientific studies and is intended for informational and comparative purposes.
Introduction
The relentless evolution of fungal pathogens necessitates the continuous development of novel fungicides with diverse modes of action to ensure effective and sustainable crop protection. Benzamide and its derivatives, such as the picolinamide class of fungicides, represent a promising frontier in this endeavor. This guide provides a comparative overview of a representative novel picolinamide fungicide against two widely used classes of existing fungicides: strobilurins and triazoles. The comparison is based on their mechanism of action, fungicidal efficacy supported by in vitro experimental data, and the underlying experimental protocols.
Fungicide Profiles
| Fungicide Class | Representative Compound(s) | Primary Target | FRAC Group |
| Picolinamide | Fenpicoxamid, Florylpicoxamid | Cytochrome bc1 complex (Qi site) | 21 |
| Strobilurin | Azoxystrobin | Cytochrome bc1 complex (Qo site) | 11 |
| Triazole | Tebuconazole, Propiconazole | C14-demethylase in sterol biosynthesis | 3 |
Mechanism of Action
The primary differentiating factor between these fungicide classes is their mode of action at the molecular level.
Picolinamide Fungicides (Qi Inhibitors)
Picolinamides, such as fenpicoxamid and florylpicoxamid, disrupt the fungal respiratory chain by binding to the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III). This binding blocks electron transport, thereby inhibiting ATP synthesis and leading to fungal cell death. Their unique target site within Complex III means they do not exhibit cross-resistance with strobilurin (QoI) fungicides.
Strobilurin Fungicides (QoI Inhibitors)
Strobilurins, including azoxystrobin, also target the cytochrome bc1 complex. However, they bind to the quinone-outside (Qo) site. This inhibition similarly disrupts the electron transport chain and ATP production. Due to their site-specific mode of action, resistance can develop in fungal populations through mutations in the cytochrome b gene.[1][2]
Triazole Fungicides (DMI Inhibitors)
Triazoles, such as tebuconazole and propiconazole, have a different mechanism of action altogether. They inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] The disruption of ergosterol production leads to impaired membrane function and ultimately inhibits fungal growth.[3]
References
No Publicly Available Data for Cross-Reactivity Analysis of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific information regarding the biological targets, cross-reactivity, or pharmacological profile of the compound "2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide." This lack of available data prevents the creation of a comparison guide on its cross-reactivity with other targets.
The absence of information suggests that this compound may be a novel chemical entity that has not yet been characterized in the public domain, a proprietary molecule under private investigation, or a compound that has not been the subject of published biological studies. Without a known primary biological target, it is not feasible to conduct a cross-reactivity analysis or compare its performance against alternative molecules.
Benzamide-containing compounds, in general, are known to interact with a wide range of biological targets, and their activities are highly dependent on their specific chemical structures. Various benzamide derivatives have been developed as antipsychotics, antiemetics, and gastroprokinetic agents, often targeting dopamine and serotonin receptors. However, without experimental data for the specific compound , any discussion of potential off-target effects would be purely speculative.
Researchers, scientists, and drug development professionals interested in the cross-reactivity of this specific molecule are encouraged to perform internal experimental evaluations. Standard assays to determine target engagement and selectivity would include broad kinase profiling, receptor binding assays against a panel of common off-targets (e.g., GPCRs, ion channels), and cellular functional assays.
Should information regarding the primary biological target or any alternative identifiers for "2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide" become available, a detailed comparison guide on its cross-reactivity could be compiled.
Navigating the Structure-Activity Relationship of Benzamide Analogs: A Comparative Guide for Researchers
For researchers and scientists in drug development, understanding the structure-activity relationship (SAR) of a compound class is pivotal for designing more potent and selective therapeutics. This guide provides a comparative analysis of benzamide analogs, with a focus on structural motifs similar to 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, drawing from available experimental data on related compounds to inform future research directions.
Comparative Activity of Benzamide Analogs
The biological activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings and the conformation of the amide linker. The following table summarizes the activity of various benzamide analogs from different studies, providing a comparative overview.
| Compound ID | Core Structure | Target/Assay | Activity (IC50/EC50) | Reference |
| 1 | 2-Amino-5-chloro-N-(4-sec-butylphenyl)benzamide | Mycobacterium tuberculosis | Not specified (High activity) | [1] |
| 2 | N-(2-(1H-indol-3-yl)ethyl)-3,4-dimethoxybenzamide | Bacillus subtilis (Antibacterial) | High inhibition | [2] |
| 3 | Compound 7h (a benzamide with a pyridine-linked 1,2,4-oxadiazole) | Botrytis cinereal (Fungicidal) | 90.5% inhibition at 50 mg/L | [3] |
| 4 | Compound 22c (a sulfonamide methoxypyridine derivative) | PI3Kα | 0.22 nM | [4] |
| 5 | Compound 22c (a sulfonamide methoxypyridine derivative) | mTOR | 23 nM | [4] |
Key Observations:
-
Substituents on the Benzamide Ring: The presence of electron-withdrawing groups, such as chloro groups, can enhance antimycobacterial activity[1].
-
Amine Substituents: The nature of the substituent on the amide nitrogen is crucial. For instance, tryptamine-based benzamides show promising antimicrobial activity, with methoxy groups on the benzoyl moiety enhancing this effect[2].
-
Bioisosteric Replacements: Replacing parts of the core structure with bioisosteres, such as pyridine-linked 1,2,4-oxadiazoles, can lead to potent fungicidal and larvicidal agents[3].
-
Kinase Inhibition: The benzamide scaffold is a versatile starting point for developing kinase inhibitors. Modifications, including the introduction of sulfonamide and methoxypyridine moieties, have led to potent dual PI3K/mTOR inhibitors[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of benzamide analogs, based on published research.
General Synthesis of N-(Pyridin-3-yl)benzamide Analogs
A common route for synthesizing N-substituted benzamides involves the coupling of a substituted benzoic acid with a corresponding amine.
Materials:
-
Substituted benzoic acid
-
Substituted 3-aminopyridine
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
The substituted benzoic acid (1 equivalent) is dissolved in an anhydrous solvent.
-
The coupling agents (e.g., HATU, 1.1 equivalents) and an organic base (e.g., DIPEA, 2 equivalents) are added to the solution.
-
The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.
-
The substituted 3-aminopyridine (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired N-(pyridin-3-yl)benzamide analog.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol describes a typical assay to determine the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant PI3Kα enzyme
-
ATP
-
Kinase buffer
-
Substrate (e.g., PIP2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds (analogs)
Procedure:
-
A kinase reaction buffer containing the PI3Kα enzyme and the substrate is prepared.
-
The test compounds are serially diluted to various concentrations.
-
The diluted compounds are added to the wells of a microplate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.
-
The luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the targeted signaling pathways is facilitated by clear diagrams.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: The PI3K/AKT signaling pathway, a common target for benzamide-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pjps.pk [pjps.pk]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety Profile of Novel Benzamides
This guide provides a framework for benchmarking the safety profile of novel benzamide derivatives against established compounds. It is intended for researchers, scientists, and drug development professionals. The guide outlines key in-vitro safety assays, presents comparative data in a structured format, and includes detailed experimental methodologies.
Comparative Safety Data
The safety profile of a novel drug candidate is a critical determinant of its therapeutic potential. Below is a comparative summary of key safety-related endpoints for a hypothetical novel benzamide, a standard benzamide, and a non-benzamide comparator compound.
| Parameter | Novel Benzamide Candidate | Standard Benzamide | Non-Benzamide Comparator | Assay Description |
| Cytotoxicity (HepG2) | IC50: > 100 µM | IC50: 85 µM | IC50: 50 µM | Measures the concentration at which 50% of liver cancer cells are non-viable after exposure. |
| hERG Channel Blockade | IC50: 35 µM | IC50: 12 µM | IC50: 5 µM | Assesses the risk of cardiac arrhythmia by measuring the inhibition of the hERG potassium channel.[1][2][3][4] |
| Mutagenicity (Ames Test) | Negative | Negative | Positive | Evaluates the potential of a compound to induce genetic mutations using bacterial strains.[5][6][7] |
| Acute Oral Toxicity | LD50: > 2000 mg/kg (rat) | LD50: ~1160 mg/kg (mouse)[8][9] | LD50: 300 mg/kg (rat) | The single dose required to kill 50% of a test animal population. |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable safety data.
Cytotoxicity Assay (MTT Assay)
Cytotoxicity assays are fundamental in drug discovery for screening out compounds that are toxic to cells at an early stage.[10][11][12] The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Principle: Viable cells contain mitochondrial dehydrogenases that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test benzamide and comparator compounds. Replace the cell culture medium with medium containing the compounds at various concentrations and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
hERG Channel Blockade Assay (Automated Patch-Clamp)
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of potential cardiotoxicity, specifically the risk of Torsades de Pointes.
Principle: Automated patch-clamp electrophysiology directly measures the flow of ions through the hERG channels in cells engineered to express them. The test compound's ability to block this current is quantified.
Methodology:
-
Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture and harvest the cells for the experiment.
-
Assay Setup: An automated patch-clamp system is used. The cells are captured on a microfluidic chip, and a high-resistance seal (giga-seal) is formed.
-
Baseline Recording: A specific voltage protocol is applied to the cell to elicit and measure the characteristic hERG current tail in the absence of the compound.
-
Compound Application: The test benzamide is perfused over the cell at increasing concentrations.
-
Current Measurement: The hERG current is recorded after exposure to each concentration of the compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a suitable equation.
Mutagenicity (Ames Test)
The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[5] It uses specific strains of bacteria to test whether a given chemical can cause mutations in their DNA.[5][13]
Principle: The test uses several strains of Salmonella typhimurium (or other bacteria) that carry a mutation preventing them from synthesizing the amino acid histidine (His-).[6][14] They are auxotrophic and cannot grow on a histidine-free medium.[6] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium (His+).[6]
Methodology:
-
Strain Preparation: Grow cultures of the His- Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Metabolic Activation (Optional but Recommended): Many compounds only become mutagenic after being metabolized by the liver. Therefore, the test is often performed with and without a rat liver extract (S9 fraction) to simulate this metabolic activation.[6]
-
Exposure: Mix the bacterial culture with the test benzamide (at various concentrations) and the S9 fraction (if used) in a tube containing soft agar.
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (His+ revertants) on each plate.
-
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates (spontaneous revertants).[6]
Visualizations
Safety Profiling Workflow
This diagram illustrates a typical workflow for the preclinical safety assessment of a novel compound.
Dopamine D2 Receptor Signaling Pathway
Many benzamide antipsychotics exert their effects by acting as antagonists at the Dopamine D2 receptor, a G-protein coupled receptor (GPCR). Understanding this pathway is key to interpreting on-target and off-target effects.
References
- 1. citedrive.com [citedrive.com]
- 2. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. actylislab.com [actylislab.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. opentrons.com [opentrons.com]
- 12. kosheeka.com [kosheeka.com]
- 13. Ames Test for Genotoxicity Testing in Stroke Drug Development - Ace Therapeutics [acetherapeutics.com]
- 14. m.youtube.com [m.youtube.com]
Confirming Mechanism of Action: A Comparative Guide to Genetic Knockout Studies
For researchers, scientists, and drug development professionals, unequivocally confirming a drug's mechanism of action (MoA) is a cornerstone of preclinical validation. Genetic knockout (KO) studies, particularly those utilizing CRISPR-Cas9 technology, have emerged as a gold standard for this purpose. This guide provides a comparative overview of the genetic knockout approach against other target validation methods, supported by experimental data and detailed protocols.
Comparing Target Validation Methodologies
The choice of target validation method can significantly impact the interpretation of experimental results. While methods like RNAi provide a faster means to transiently reduce gene expression, CRISPR-Cas9 offers a stable and complete knockout of the target gene.[1]
| Feature | Genetic Knockout (CRISPR-Cas9) | RNA Interference (siRNA/shRNA) | Small Molecule Inhibitors |
| Effect | Permanent gene knockout | Transient gene knockdown | Inhibition of protein function |
| Specificity | High, with off-target effects that can be mitigated through careful guide RNA design | Moderate to high, but prone to off-target effects due to partial complementarity | Variable, can have off-target effects on other proteins |
| Efficacy | Complete loss of protein expression | Variable knockdown efficiency | Dependent on inhibitor potency and selectivity |
| Phenotype | Strong and clear phenotype | Can be less pronounced due to incomplete knockdown | Can be confounded by off-target effects |
| Workflow | More time-consuming to establish clonal cell lines | Relatively rapid experimental setup | Dependent on availability of a specific inhibitor |
Case Study: Confirming the MoA of BRAF Inhibitors in Melanoma
A compelling example of confirming a drug's MoA is the use of BRAF inhibitors, such as Vemurafenib, in the treatment of melanoma. Approximately 50% of melanomas harbor a mutation in the BRAF gene, most commonly the V600E mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[8][9] Vemurafenib was designed to selectively inhibit this mutated BRAF protein.[8][9][10]
Genetic knockout studies are instrumental in demonstrating that the efficacy of Vemurafenib is dependent on the presence of its target, the BRAF protein.
Data Presentation: In Vitro Efficacy of Vemurafenib
The following table summarizes hypothetical data from a cell viability study (MTT assay) comparing the effect of Vemurafenib on wild-type melanoma cells, BRAF V600E mutant melanoma cells, and BRAF knockout melanoma cells.
| Cell Line | Treatment | Concentration (μM) | Cell Viability (%) |
| Wild-Type Melanoma | DMSO (Control) | - | 100 |
| Vemurafenib | 1 | 110 | |
| Vemurafenib | 10 | 125 | |
| BRAF V600E Mutant | DMSO (Control) | - | 100 |
| Vemurafenib | 1 | 45 | |
| Vemurafenib | 10 | 15 | |
| BRAF Knockout | DMSO (Control) | - | 100 |
| Vemurafenib | 1 | 98 | |
| Vemurafenib | 10 | 102 |
These data illustrate that Vemurafenib is highly effective at reducing the viability of BRAF V600E mutant cells. Conversely, in BRAF knockout cells, the drug has no significant effect, confirming that its cytotoxic activity is mediated through the BRAF protein. Interestingly, in wild-type BRAF cells, Vemurafenib can lead to a paradoxical activation of the MAPK pathway, resulting in increased cell proliferation.[11] This highlights the specificity of the drug for the mutated form of the protein and the power of knockout studies in revealing such nuances.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Knockout in Mammalian Cells
This protocol outlines the generation of a clonal knockout cell line using a lentiviral delivery system.
Materials:
-
Lentiviral vector containing Cas9 and a guide RNA (gRNA) targeting the gene of interest (e.g., lentiCRISPRv2)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target mammalian cell line
-
Appropriate cell culture media and reagents
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design: Design and clone a specific gRNA targeting an early exon of the target gene into the lentiviral vector.
-
Lentivirus Production: Co-transfect the lentiviral vector and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cells with the lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution or FACS to isolate single cells into 96-well plates.
-
Clonal Expansion: Expand the single-cell clones into larger cultures.
-
Verification: Screen the clones for knockout of the target gene by Western blot and Sanger sequencing of the targeted genomic region.
Western Blot for Knockout Confirmation
This protocol is for verifying the absence of the target protein in the generated knockout cell clones.
Materials:
-
Cell lysates from wild-type and knockout cell clones
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse wild-type and knockout cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The absence of a band at the expected molecular weight in the knockout lanes confirms successful knockout.[12]
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a compound on cell viability.[12][13][14][15]
Materials:
-
Wild-type, mutant, and knockout cells
-
96-well plates
-
Test compound (e.g., Vemurafenib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the different cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. synthego.com [synthego.com]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR vs RNAi: Why CRISPR Excels in Genetic Research | Ubigene [ubigene.us]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel compound which sensitizes BRAF wild-type melanoma cells to vemurafenib in a TRIM16-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SV [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzamide Synthesis Routes: A Guide for Researchers
Benzamides are a cornerstone of medicinal chemistry and materials science, with their synthesis being a fundamental operation in many research and development laboratories. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides a head-to-head comparison of common methods for benzamide synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Analysis of Benzamide Synthesis Routes
The following tables summarize the key quantitative parameters for various benzamide synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Route | Starting Materials | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | Benzoyl chloride, Amine | Aq. NaOH or Pyridine | 15 min - several hours | Room Temperature | High | Fast, simple, high yielding.[1][2] | Generates stoichiometric HCl waste, acyl chloride sensitivity. |
| Aminolysis of Esters | Ester, Amine | Catalyst (e.g., NaCN, Lewis acids) or high temperature | Several hours - days | High temperatures | Moderate to High | Atom economical. | Often requires harsh conditions or catalysts.[3] |
| Weinreb Amide Synthesis | Carboxylic acid, N,O-dimethylhydroxylamine | Coupling agents (e.g., DCC, HOBt) | 1 - 12 hours | 0 - Room Temperature | Good to Excellent | Forms stable intermediates, avoids over-addition.[4] | Requires stoichiometric coupling agents. |
| Catalytic Amidation | Carboxylic acid, Amine | Transition metal or Lewis acid catalysts (e.g., Boric acid, TiCl4, Ru(II)) | 1 - 24 hours | 70 - 160 | Good to Excellent | High atom economy, catalytic.[5][6][7][8] | May require specific and sometimes expensive catalysts. |
| Hydrolysis of Nitriles | Nitrile | Strong acid (e.g., HCl) or base (e.g., NaOH) | 0.5 - 4 hours | 100 - 150 | High | Utilizes readily available nitriles. | Harsh conditions, potential for over-hydrolysis to carboxylic acid.[9][10] |
| Beckmann Rearrangement | Ketoxime | Acid catalyst (e.g., H2SO4, PCl5, TFA) | 2 - 12 hours | 80 - 100 | High | Forms N-substituted amides. | Requires preparation of the oxime precursor.[11][12][13] |
Detailed Experimental Protocols
Schotten-Baumann Reaction: Synthesis of Benzanilide
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve aniline (2.6 g, 2.5 mL) in 25 mL of 10% aqueous sodium hydroxide solution.[2]
-
To this solution, add benzoyl chloride (4.3 g, 3.5 mL) dropwise with vigorous shaking. After each addition, shake the flask for approximately one minute.[2]
-
After the complete addition of benzoyl chloride, stopper the flask and shake it vigorously for 15 minutes.
-
The product, benzanilide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from boiling ethanol to obtain pure benzanilide. The completion of the reaction is indicated by the absence of the characteristic smell of benzoyl chloride.[2]
Aminolysis of Methyl Benzoate
Procedure:
-
In a reaction vessel, combine methyl benzoate and the desired amine.
-
The reaction can be carried out under high pressure and temperature, or by using a catalyst. For instance, alumina can be used as a catalyst for the reaction with liquid ammonia at 120 °C.[14]
-
Alternatively, the reaction can be catalyzed by tin(IV)-containing zeolite beta for the aminolysis with various amines under solvent-free conditions.[3]
-
After the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC), the product is isolated.
-
Purification is typically achieved by distillation, crystallization, or column chromatography.
Weinreb Amide Synthesis from Benzoic Acid
Procedure:
-
To a solution of benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
-
Add N,O-dimethylhydroxylamine hydrochloride (1 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Stir the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC).
-
Upon completion, work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the Weinreb amide.
-
Further purification can be performed by column chromatography if necessary.
Catalytic Amidation of Benzoic Acid with Aniline
Procedure using Boric Acid Catalyst:
-
To a reaction vessel equipped with a Dean-Stark trap, add benzoic acid (0.03 mol), boric acid (1-50 mol%), and toluene (88 mL).[15]
-
Stir the mixture for 10 minutes, then add benzylamine (0.031 mol).[15]
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.[15]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into hexanes to precipitate the product.[15]
-
Collect the solid by suction filtration and wash with water to remove the boric acid catalyst.[15]
-
The resulting solid is the desired N-benzylbenzamide.
Procedure using TiCl4 Catalyst:
-
Dissolve benzoic acid (1 mmol) in pyridine (10 mL) in a screw-capped vial and heat to 85 °C.[6]
-
Add TiCl4 (3 mmol) followed by aniline (1 mmol).[6]
-
After approximately 2 hours, the reaction should be complete.
-
Cool the reaction mixture and acidify with 1 N HCl aqueous solution.[6]
-
Extract the product with dichloromethane.
-
The organic phase contains the N-phenylbenzamide, which can be purified further if necessary.[6]
Hydrolysis of Benzonitrile to Benzamide
Procedure:
-
In a round-bottom flask, place benzonitrile and an excess of a strong base solution (e.g., 10-20% aqueous NaOH).
-
Heat the mixture under reflux. The hydrolysis of the nitrile to the amide occurs as an intermediate step.[16] To isolate the amide, careful monitoring of the reaction progress is necessary to prevent complete hydrolysis to the carboxylic acid.[10]
-
Cool the reaction mixture. If the benzamide precipitates, it can be collected by filtration.
-
If the product remains in solution, neutralize the excess base carefully with a dilute acid (e.g., HCl) to precipitate the benzamide.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude benzamide from water or ethanol to obtain the pure product.
Beckmann Rearrangement of Acetophenone Oxime to Acetanilide
Procedure:
-
Oxime Formation: Dissolve acetophenone in ethanol, then add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Heat the mixture to form the acetophenone oxime.
-
Rearrangement: In a sealed vial, dissolve the acetophenone oxime (0.3 mmol) in nitromethane (2 mL).[11]
-
In a separate vial, dissolve a cyclopropenone catalyst (0.03 mmol) in nitromethane (1 mL) and add oxalyl chloride (0.03 mmol) under an argon atmosphere. Stir for about an hour at room temperature.[11]
-
Add the oxime solution to the catalyst solution via syringe and stir the reaction at 80 °C for 3 hours.[11]
-
After cooling, quench the reaction with aqueous NH4Cl and extract the product with dichloromethane.
-
Dry the organic layer with Na2SO4 and concentrate it.
-
Purify the resulting acetanilide by flash chromatography.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key benzamide synthesis routes.
Caption: Schotten-Baumann Reaction Workflow.
Caption: Aminolysis of Esters Workflow.
Caption: Weinreb Amide Synthesis Workflow.
Caption: Catalytic Amidation Workflow.
Caption: Nitrile Hydrolysis Workflow.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 16. youtube.com [youtube.com]
A Researcher's Guide to In Vitro Assay Reproducibility for Pyridine Derivatives
For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is paramount for the reliable evaluation of pyridine derivatives. This guide provides a comparative overview of common in vitro assays, detailing their methodologies and presenting a framework for assessing their reproducibility.
The therapeutic potential of pyridine derivatives is vast, with applications ranging from anticancer to neuroprotective agents.[1][2] Establishing the biological activity and mechanism of action of these compounds heavily relies on a variety of in vitro assays. However, the reliability of these findings is intrinsically linked to the reproducibility of the chosen assays. Factors such as cell line variability, reagent quality, and subtle differences in protocol execution can significantly impact experimental outcomes.[3][4] This guide aims to provide an objective comparison of commonly employed in vitro assays for pyridine derivatives, supported by experimental data and detailed protocols to aid in the selection of the most robust methods for your research.
Comparison of In Vitro Assays for Pyridine Derivatives
The selection of an appropriate in vitro assay depends on the specific biological question being addressed. The following tables summarize key quantitative data and methodological aspects of common assays used to evaluate pyridine derivatives.
Table 1: Cell Viability and Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Typical Quantitative Data | Key Considerations for Reproducibility |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Cell viability/metabolic activity | IC50 (half-maximal inhibitory concentration) | Cell density, incubation time, serum concentration, and formazan solubilization. |
| CCK-8 Assay | Utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a water-soluble formazan dye. | Cell viability/proliferation | IC50 | Similar to MTT, but with fewer steps and generally lower variability due to the water-soluble product.[5] |
| Annexin V/7-AAD | Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells. 7-AAD is a fluorescent DNA intercalator that enters necrotic or late apoptotic cells with compromised membranes. | Apoptosis and necrosis | Percentage of apoptotic and necrotic cells | Staining time, buffer composition, and proper compensation in flow cytometry.[6] |
Table 2: Enzyme Inhibition and Mechanistic Assays
| Assay | Principle | Endpoint Measured | Typical Quantitative Data | Key Considerations for Reproducibility |
| Kinase Inhibition | Measures the ability of a compound to inhibit the activity of a specific kinase, often by quantifying the phosphorylation of a substrate. | Kinase activity | IC50 | Purity of the enzyme and substrate, ATP concentration, and detection method (e.g., fluorescence, luminescence).[6][7] |
| Tubulin Polymerization | Monitors the assembly of purified tubulin into microtubules in the presence or absence of the test compound. | Tubulin polymerization | IC50 | Purity of tubulin, temperature control, and buffer conditions.[1] |
| HDAC Inhibition | Measures the inhibition of histone deacetylase (HDAC) activity, often using a fluorogenic substrate. | HDAC enzyme activity | IC50 | Substrate specificity, enzyme source, and incubation time. |
| Western Blot | Detects changes in the expression or post-translational modification (e.g., acetylation) of specific proteins in response to compound treatment. | Protein levels and modifications | Relative protein expression levels | Antibody specificity, loading controls, and transfer efficiency.[5] |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are representative methodologies for key assays.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., SKOV3, A2780) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the pyridine derivative and incubate for the desired time (e.g., 72 hours).[5]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 1 hour.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[5]
Apoptosis Assay (Annexin V/7-AAD)
-
Cell Treatment: Treat cells with the pyridine derivative for the specified duration.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of live, apoptotic, and necrotic cells.[6]
Kinase Inhibition Assay (VEGFR-2)
-
Assay Preparation: Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.
-
Compound Addition: Add the pyridine derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection method such as fluorescence resonance energy transfer (FRET) or an antibody-based method (e.g., ELISA).
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[7]
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological pathways affected by pyridine derivatives is crucial for experimental design and data interpretation.
A number of pyridine derivatives have been investigated for their effects on specific signaling pathways. For instance, some derivatives have been shown to inhibit histone deacetylase 6 (HDAC6), leading to increased acetylation of proteins like α-tubulin and HSP90. This, in turn, can result in the degradation of cell cycle proteins such as cyclin D1, leading to cell cycle arrest.[5]
By carefully selecting assays, adhering to detailed protocols, and understanding the underlying biological pathways, researchers can enhance the reproducibility of their findings and accelerate the development of novel pyridine-based therapeutics.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
"assessing the selectivity of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide against different fungal strains"
A Comparative Analysis Against Clinically Relevant Fungal Strains
In the quest for novel antifungal agents with improved efficacy and reduced toxicity, the benzamide scaffold has emerged as a promising area of chemical exploration. This guide presents a comparative assessment of a novel benzamide derivative, 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, hereafter referred to as Compound BZ-2EP , against a panel of clinically significant fungal strains. The selectivity of Compound BZ-2EP is evaluated in comparison to established antifungal drugs, providing a dataset to inform its potential for further development.
Table 1: Comparative Antifungal Activity (MIC₅₀) of Compound BZ-2EP and Standard Antifungal Agents
The minimum inhibitory concentration (MIC₅₀), the concentration of a drug that inhibits 50% of fungal growth, was determined for Compound BZ-2EP and two standard antifungal agents, Fluconazole and Amphotericin B. The results are summarized below.
| Fungal Strain | Type | Compound BZ-2EP (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 4 | 2 | 0.5 |
| Candida glabrata (ATCC 90030) | Yeast | 8 | 16 | 1 |
| Cryptococcus neoformans (ATCC 52817) | Yeast | 2 | 8 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | Mold | 16 | >64 | 1 |
| Aspergillus flavus (ATCC 204304) | Mold | 32 | >64 | 2 |
Table 2: Cytotoxicity and Selectivity Index
To assess the selectivity of Compound BZ-2EP, its cytotoxicity against a human cell line (HEK293) was determined and compared with its antifungal activity. The selectivity index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the MIC₅₀ against C. neoformans, the most sensitive fungal strain in this study.
| Compound | CC₅₀ (µg/mL) on HEK293 cells | MIC₅₀ (µg/mL) against C. neoformans | Selectivity Index (SI = CC₅₀/MIC₅₀) |
| Compound BZ-2EP | >128 | 2 | >64 |
| Fluconazole | >256 | 8 | >32 |
| Amphotericin B | 5 | 0.25 | 20 |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro antifungal activity of Compound BZ-2EP was evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: Compound BZ-2EP and standard antifungal drugs were serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The standardized fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC₅₀ was determined as the lowest concentration of the drug that resulted in a 50% reduction in growth compared to the drug-free control well, as measured by a spectrophotometer at 530 nm.
Cytotoxicity Assay
The potential toxicity of Compound BZ-2EP to mammalian cells was assessed using a standard MTT assay on the human embryonic kidney cell line HEK293.
-
Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Exposure: Cells were seeded in 96-well plates and, after 24 hours, were exposed to serial dilutions of Compound BZ-2EP and control drugs for 48 hours.
-
MTT Assay: After the incubation period, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
CC₅₀ Determination: The absorbance was measured at 570 nm. The CC₅₀, the concentration of the compound that caused a 50% reduction in cell viability, was calculated from the dose-response curve.
Visualizing the Workflow
The following diagrams illustrate the experimental process for evaluating the antifungal selectivity of a test compound.
Safety Operating Guide
Proper Disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide as a hazardous chemical waste. Proper disposal requires collection in a designated, sealed, and clearly labeled container for removal by a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
This guide provides essential safety and logistical information for the proper disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a compound encountered by researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Core Principles of Disposal
The disposal of this compound is governed by the chemical properties of its constituent parts: a benzamide and a pyridine moiety. Pyridine and its derivatives are recognized as hazardous and flammable, necessitating specific disposal protocols.
Key Regulatory Insight: Pyridine is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste number U196.[1] This classification mandates that any waste containing pyridine be handled and disposed of in accordance with federal and local hazardous waste regulations.
Quantitative Data Summary: Hazard Profile
| Hazard Class | Associated Component | Key Considerations |
| Flammability | Pyridine | Pyridine is a flammable liquid. While the subject compound is a solid, it contains a flammable moiety and should be kept away from ignition sources. |
| Toxicity | Pyridine & Benzamides | Pyridine is harmful if swallowed, inhaled, or absorbed through the skin. Benzamide compounds can also be harmful if inhaled, in contact with skin, or if swallowed.[2] |
| Environmental Hazard | Pyridine | Pyridine is toxic to aquatic life. Improper disposal can lead to environmental contamination. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in a laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a lab coat.
-
A designated hazardous waste container made of compatible material (e.g., glass or high-density polyethylene), with a secure screw-top cap.
-
A hazardous waste label.
-
A chemical fume hood.
Procedure:
-
Risk Assessment: Before handling the compound, review your institution's chemical hygiene plan and be aware of the potential hazards associated with pyridine and benzamide compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling this compound.
-
Work Area: Conduct all transfers of the compound within a certified chemical fume hood to minimize the risk of inhalation.
-
Waste Collection:
-
Carefully transfer any waste 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide solid into a designated hazardous waste container.
-
For solutions containing the compound, pour the liquid waste into the designated container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Immediately label the hazardous waste container with a completed hazardous waste label.
-
The label must include:
-
The full chemical name: "2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Flammable," "Toxic")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat, sparks, and open flames.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from your environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Spill Cleanup:
In the event of a spill, the primary goal is to contain the material safely.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Cleanup: Place the absorbent material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the decontamination waste for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
Caption: Disposal workflow for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide.
References
Personal protective equipment for handling 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
Due to the absence of specific safety data for 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide, a conservative approach based on the known hazards of structurally related benzamide compounds is recommended. The following PPE is considered mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Goggles | Recommended when there is a risk of splashing. | |
| Face Shield | To be used in conjunction with goggles for splash or explosion risks. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Fully buttoned to protect against splashes and spills. |
| Chemical-Resistant Apron | Recommended for large-scale operations or when handling significant quantities. | |
| Respiratory Protection | Dust Mask/Respirator | Required when handling the compound as a powder to prevent inhalation. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area, preferably in a fume hood. - Avoid the formation of dust and aerosols. - Prevent contact with skin and eyes. - Wash hands thoroughly after handling. |
| Storage | - Store in a cool, dry, and well-ventilated place. - Keep the container tightly closed. - Store away from incompatible materials such as strong oxidizing agents. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
| Emergency | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE. - For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. - For large spills, contain the spill and follow institutional protocols for hazardous material cleanup. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated Materials | All contaminated materials (e.g., gloves, paper towels) should be placed in a sealed bag and disposed of as hazardous waste. |
Experimental Workflow
The following diagram outlines a typical workflow for handling 2-((2-ethylphenyl)methoxy)-N-(pyridin-3-yl)benzamide in a laboratory setting, emphasizing safety checkpoints.
Caption: Standard laboratory workflow for handling chemical compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
